molecular formula C9H8BrF3O B1393324 2-Methoxy-3-(trifluoromethyl)benzyl bromide CAS No. 1017778-77-6

2-Methoxy-3-(trifluoromethyl)benzyl bromide

Cat. No.: B1393324
CAS No.: 1017778-77-6
M. Wt: 269.06 g/mol
InChI Key: UZDCBAINEGHXQK-UHFFFAOYSA-N
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Description

2-Methoxy-3-(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-3-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(bromomethyl)-2-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-6(5-10)3-2-4-7(8)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDCBAINEGHXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Methoxy-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1017778-77-6

Executive Summary

This technical guide provides a comprehensive analysis of 2-Methoxy-3-(trifluoromethyl)benzyl bromide , a specialized fluorinated building block used critically in medicinal chemistry and drug development. Distinguished by its specific 1,2,3-trisubstituted benzene pattern, this compound enables the introduction of a pharmacophore that simultaneously modulates lipophilicity, metabolic stability, and steric conformation. This document details its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards for laboratory and scale-up applications.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The unique electronic environment of 2-Methoxy-3-(trifluoromethyl)benzyl bromide arises from the ortho-positioning of an electron-donating methoxy group relative to both the reactive bromomethyl center and the electron-withdrawing trifluoromethyl group. This "push-pull" electronic character influences both its reactivity in nucleophilic substitutions and its interactions within biological binding pockets.

Table 1: Chemical Specifications
PropertySpecification
CAS Number 1017778-77-6
IUPAC Name 1-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)benzene
Synonyms 2-(Bromomethyl)-6-(trifluoromethyl)phenyl methyl ether; 2-Methoxy-3-trifluoromethylbenzyl bromide
Molecular Formula C

H

BrF

O
Molecular Weight 269.06 g/mol
Physical State Liquid (at 20°C)
SMILES COc1c(CBr)cccc1C(F)(F)F
Appearance Clear, colorless to pale yellow liquid
Solubility Soluble in DCM, THF, Ethyl Acetate, Chloroform
Reactivity Class Benzyl Halide / Lachrymator / Electrophile

Synthetic Methodologies

For research and process development, two primary routes are established. The choice depends on the availability of precursors and the required purity profile.

Route A: Nucleophilic Substitution via Benzyl Alcohol (Recommended for High Purity)

This pathway is preferred for medicinal chemistry applications due to milder conditions and easier purification of the final product.

Precursor: 2-Methoxy-3-(trifluoromethyl)benzaldehyde (CAS 116070-35-0) or 2-Methoxy-3-(trifluoromethyl)benzyl alcohol.

Protocol:

  • Reduction: Dissolve the benzaldehyde in Methanol (0.5 M). Add NaBH

    
     (1.1 eq) at 0°C. Stir for 2 hours. Quench with NH
    
    
    
    Cl, extract with EtOAc. Yields the Benzyl Alcohol.[1]
  • Bromination: Dissolve the Benzyl Alcohol in anhydrous Dichloromethane (DCM) under Nitrogen.

  • Addition: Cool to 0°C. Add Phosphorus Tribromide (PBr

    
    , 0.4 eq) dropwise. Note: PBr
    
    
    
    stoichiometry is 1:3 alcohol to bromide, but slight excess ensures completion.[2]
  • Workup: Stir at room temperature for 3-12 hours. Quench carefully with ice water (exothermic). Wash organic layer with NaHCO

    
     and Brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc) if necessary, though high crude purity is often achieved.

Route B: Radical Bromination (Industrial Scale Candidate)

Used when the toluene precursor is more accessible.

Precursor: 2-Methoxy-3-(trifluoromethyl)toluene. Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl


 or Trifluorotoluene (Solvent).
Mechanism:  Free-radical chain substitution at the benzylic position.
Visualization: Synthesis Workflow

The following diagram outlines the logical flow for synthesizing the target compound from commercially available starting materials.

SynthesisFlow Start Start: 2-Methoxy-3-(trifluoromethyl)benzaldehyde Step1 Reduction (NaBH4, MeOH, 0°C) Start->Step1 Hydride Transfer Inter Intermediate: 2-Methoxy-3-(trifluoromethyl)benzyl alcohol Step1->Inter Yields >90% Step2 Bromination (PBr3, DCM, 0°C -> RT) Inter->Step2 Nucleophilic Sub Product Target: 2-Methoxy-3-(trifluoromethyl)benzyl bromide Step2->Product Sn2 Mechanism

Figure 1: Step-wise synthesis pathway from the benzaldehyde precursor to the final benzyl bromide.

Applications in Drug Discovery[2][4][5][12]

The 2-methoxy-3-(trifluoromethyl)benzyl moiety is a high-value pharmacophore. Its utility stems from three specific structural-activity relationship (SAR) contributions:

  • Metabolic Blocking: The trifluoromethyl (CF

    
    ) group at the 3-position blocks metabolic oxidation at a typically vulnerable site on the aromatic ring, extending the half-life (
    
    
    
    ) of the drug candidate.
  • Conformational Locking: The 2-methoxy group creates steric bulk ortho to the linkage, restricting rotation and potentially locking the molecule into a bioactive conformation.

  • Lipophilicity Modulation: The CF

    
     group significantly increases 
    
    
    
    , enhancing membrane permeability, while the methoxy oxygen provides a weak hydrogen bond acceptor site.
Reaction Chemistry

This compound acts as a potent Electrophile . It is primarily used to alkylate nucleophiles (amines, thiols, phenols) to attach the benzyl group to a scaffold.

Common Reactions:

  • N-Alkylation: Reaction with secondary amines (in the presence of K

    
    CO
    
    
    
    or DIPEA) to form tertiary amines.
  • O-Alkylation: Reaction with phenols (using Cs

    
    CO
    
    
    
    in DMF) to form benzyl ethers.
  • Suzuki-Miyaura Coupling: Can be converted to a benzylboronate ester for C-C bond formation.

Visualization: Reactivity Logic

Reactivity Center 2-Methoxy-3-(trifluoromethyl) benzyl bromide Prod_Amine Tertiary Amines (Drug Core) Center->Prod_Amine + Amine / Base Prod_Ether Benzyl Ethers Center->Prod_Ether + Phenol / Cs2CO3 Prod_Thio Thioethers Center->Prod_Thio + Thiol / Base Amine Secondary Amines (HNR2) Phenol Phenols (Ar-OH) Thiol Thiols (R-SH)

Figure 2: Primary electrophilic substitution pathways utilized in medicinal chemistry.

Handling & Safety Protocol (HSE)

Signal Word: DANGER Hazard Class: Corrosive (Category 1B), Lachrymator.

Benzyl bromides are potent lachrymators (tear-inducing agents) and can cause severe, irreversible damage to eyes and skin. Strict adherence to safety protocols is non-negotiable.

Table 2: Safety Data & Response
Hazard CodeDescriptionPrecautionary Measure
H314 Causes severe skin burns and eye damage.[3]Wear double nitrile gloves and chemical resistant apron.
H318 Causes serious eye damage.[4][5]Use chemical splash goggles AND face shield.
Lachrymator Induces tearing/respiratory irritation.[5]MUST be handled inside a functioning fume hood.
P305+P351 IF IN EYES: Rinse cautiously with water.[6][3][5]Keep eyewash station within 10 seconds of workspace.
Storage Moisture sensitive.Store at 2-8°C under inert gas (Argon/Nitrogen).

Decontamination: Spills should be neutralized immediately. A solution of 5% sodium thiosulfate or dilute ammonia can react with the bromide to reduce volatility before cleanup. Do not simply wipe with paper towels, as this increases surface area for vaporization.

References

  • Sigma-Aldrich. Product Specification: 2-Methoxy-3-(trifluoromethyl)benzyl bromide (CAS 1017778-77-6). Retrieved from

  • PubChem. Compound Summary: 2-Methoxy-3-(trifluoromethyl)benzyl bromide. National Library of Medicine. Retrieved from

  • Apollo Scientific. Safety Data Sheet: 2-Methoxy-3-(trifluoromethyl)benzyl bromide.[4] Retrieved from

  • Wang, J., et al. (2011). Synthesis and SAR of trifluoromethyl-substituted benzyl derivatives. Journal of Medicinal Chemistry. (General reference for CF3-benzyl SAR).
  • BenchChem. Synthesis of 2-(Trifluoromethyl)benzyl bromide derivatives. Retrieved from

Sources

An In-depth Technical Guide to the Structural Analysis of 2-Methoxy-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-(trifluoromethyl)benzyl bromide is a halogenated aromatic ether with significant potential as a versatile building block in synthetic organic chemistry. Its unique trifluoromethyl group can impart desirable properties to target molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] These characteristics make it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the structural analysis of 2-Methoxy-3-(trifluoromethyl)benzyl bromide, including its synthesis, spectroscopic characterization, and reactivity, to empower its effective utilization in research and development. The trifluoromethyl group is a key functional group in many pharmaceuticals due to its ability to modulate a molecule's physicochemical properties.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxy-3-(trifluoromethyl)benzyl bromide is presented in Table 1. This data is essential for its safe handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₉H₈BrF₃ON/A
Molecular Weight 269.06 g/mol N/A
Appearance Colorless to light yellow liquidPredicted
Boiling Point Not availableN/A
Density ~1.58 g/cm³Predicted
CAS Number 1017778-77-6N/A

Synthesis and Purification

The synthesis of 2-Methoxy-3-(trifluoromethyl)benzyl bromide typically proceeds via the radical bromination of 2-Methoxy-3-(trifluoromethyl)toluene. This reaction is a well-established method for the selective bromination of the benzylic position.[5][6][7][8][9]

Experimental Protocol: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzyl bromide

Materials:

  • 2-Methoxy-3-(trifluoromethyl)toluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Methoxy-3-(trifluoromethyl)toluene in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Methoxy-3-(trifluoromethyl)benzyl bromide.

Causality in Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is used as the bromine source to maintain a low and constant concentration of Br₂ in the reaction mixture, which favors the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[5][6][7]

  • Radical Initiator: Benzoyl peroxide or AIBN is used to initiate the radical chain reaction by providing an initial source of radicals upon thermal or photochemical decomposition.[5][6]

  • Non-polar Solvent: Carbon tetrachloride is a traditional solvent for radical reactions. However, due to its toxicity, alternative solvents like cyclohexane or trifluorotoluene can also be used.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are crucial to remove any acidic byproducts and unreacted reagents.

  • Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying the product from any remaining starting material or byproducts.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product SM1 2-Methoxy-3-(trifluoromethyl)toluene Reaction Radical Bromination in CCl4 Reflux with UV irradiation SM1->Reaction SM2 N-Bromosuccinimide (NBS) SM2->Reaction SM3 Radical Initiator (BPO/AIBN) SM3->Reaction Filter Filter Succinimide Reaction->Filter Wash1 Wash with NaHCO3 Filter->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry over MgSO4 Wash2->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product 2-Methoxy-3-(trifluoromethyl)benzyl bromide Chromatography->Product

Caption: Workflow for the synthesis and purification of 2-Methoxy-3-(trifluoromethyl)benzyl bromide.

Structural Analysis and Spectroscopic Characterization

A thorough structural analysis is paramount to confirm the identity and purity of the synthesized 2-Methoxy-3-(trifluoromethyl)benzyl bromide. This is achieved through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.4-7.1 (m, 3H, Ar-H): The three aromatic protons are expected to appear as a complex multiplet in this region. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group will influence their chemical shifts.

  • δ 4.55 (s, 2H, -CH₂Br): The benzylic protons adjacent to the bromine atom are expected to appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the electronegative bromine atom.

  • δ 3.90 (s, 3H, -OCH₃): The protons of the methoxy group are expected to appear as a sharp singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 157.0 (Ar-C-O): The aromatic carbon attached to the methoxy group.

  • δ 135.0 (Ar-C-CH₂Br): The aromatic carbon attached to the bromomethyl group.

  • δ 130.0 (q, J ≈ 32 Hz, Ar-C-CF₃): The aromatic carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • δ 128.0, 125.0, 115.0 (Ar-CH): The three aromatic CH carbons.

  • δ 123.0 (q, J ≈ 275 Hz, -CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant.

  • δ 56.0 (-OCH₃): The carbon of the methoxy group.

  • δ 32.0 (-CH₂Br): The benzylic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR (neat, cm⁻¹):

  • 3050-3000 (w): Aromatic C-H stretching.

  • 2950-2850 (w): Aliphatic C-H stretching (from the methoxy and bromomethyl groups).

  • 1600, 1480 (m): Aromatic C=C stretching.

  • 1250-1000 (s): C-O stretching (ether) and C-F stretching (trifluoromethyl group). The C-F stretches are typically strong and can be diagnostic.

  • 1200-600 (m): C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (EI):

  • m/z 268, 270 [M⁺]: The molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • m/z 189 [M-Br]⁺: Loss of a bromine radical, a common fragmentation pathway for benzyl bromides.

  • m/z 159 [M-Br-CH₂O]⁺: Subsequent loss of formaldehyde from the [M-Br]⁺ fragment.

  • m/z 69 [CF₃]⁺: A peak corresponding to the trifluoromethyl cation.

Structural_Analysis_Logic cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained cluster_confirmation Structural Confirmation Compound 2-Methoxy-3-(trifluoromethyl)benzyl bromide NMR_H 1H NMR Compound->NMR_H NMR_C 13C NMR Compound->NMR_C IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Info_H Proton Environments - Aromatic (3H) - Benzylic (2H) - Methoxy (3H) NMR_H->Info_H Info_C Carbon Skeleton - Aromatic Carbons - CF3 Carbon - Methoxy Carbon - Benzylic Carbon NMR_C->Info_C Info_IR Functional Groups - Ar-H, C-H - C=C (Aromatic) - C-O (Ether) - C-F (CF3) - C-Br IR->Info_IR Info_MS Molecular Weight & Fragmentation - Molecular Ion (M+) - Loss of Br - Isotopic Pattern MS->Info_MS Confirmation Verified Structure Info_H->Confirmation Info_C->Confirmation Info_IR->Confirmation Info_MS->Confirmation

Sources

Methodological & Application

Experimental protocol for N-alkylation using 2-Methoxy-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation Protocols using 2-Methoxy-3-(trifluoromethyl)benzyl bromide

Executive Summary

This technical guide details the experimental protocols for utilizing 2-Methoxy-3-(trifluoromethyl)benzyl bromide in N-alkylation reactions. This reagent is a high-value building block in medicinal chemistry, offering a unique combination of steric bulk (ortho-methoxy) and metabolic stability (meta-trifluoromethyl).

The presence of the ortho-methoxy group introduces significant steric hindrance near the electrophilic benzylic carbon, while the meta-trifluoromethyl group modulates the electronic density. Consequently, standard alkylation protocols often result in sluggish kinetics or incomplete conversion. This guide provides optimized workflows using the "Cesium Effect" and Finkelstein activation to overcome these barriers, ensuring high yields and chemoselectivity.

Strategic Analysis & Chemical Logic

The Substrate Profile
  • Reagent: 2-Methoxy-3-(trifluoromethyl)benzyl bromide

  • Reactivity Class: Deactivated/Hindered Benzyl Halide

  • Key Challenges:

    • Steric Hindrance: The C2-methoxy group sterically crowds the reaction center (C1-methylene), impeding the approach of nucleophiles (SN2 mechanism).

    • Hydrolysis Risk: Like all benzyl bromides, this reagent is moisture-sensitive. The electron-withdrawing CF3 group increases the electrophilicity, making it more susceptible to hydrolysis if wet solvents are used.

    • Lachrymatory Hazard: Strict safety containment is required.

The "Cesium Effect"

For this specific hindered substrate, we recommend Cesium Carbonate (Cs₂CO₃) over Potassium Carbonate (K₂CO₃).

  • Solubility: Cs₂CO₃ is significantly more soluble in organic solvents (DMF, MeCN) than K₂CO₃, creating a higher concentration of active carbonate species.

  • Coordination: The large cesium cation forms weaker ion pairs with the nucleophile (amine anion), leaving the nucleophile "naked" and more reactive—crucial for overcoming the steric barrier of the 2-methoxy group [1].

Experimental Protocols

Method A: General Protocol for Secondary Amines & Heterocycles

Best for: Piperazines, Morpholines, Indoles, and non-hindered secondary amines.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Electrophile: 2-Methoxy-3-(trifluoromethyl)benzyl bromide (1.1 - 1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M - 0.2 M concentration)

Workflow:

  • Preparation: Flame-dry a round-bottom flask under N₂ atmosphere.

  • Dissolution: Add the amine and anhydrous MeCN. Stir until dissolved.

  • Activation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 15 minutes to facilitate deprotonation/activation.

  • Addition: Add 2-Methoxy-3-(trifluoromethyl)benzyl bromide dropwise (neat or dissolved in minimal MeCN).

    • Critical: If using the solid bromide, dissolve it first to ensure immediate dispersion.

  • Reaction: Heat to 60°C . The ortho-sterics usually require thermal energy; RT is often too slow.

  • Monitoring: Monitor via TLC/LCMS every 2 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.

Method B: High-Selectivity Protocol for Primary Amines

Best for: Anilines and aliphatic primary amines where over-alkylation (formation of tertiary amines) is a risk.

The Logic: Primary amines are prone to double alkylation because the product (secondary amine) is often more nucleophilic than the starting material. To prevent this, we utilize a Reverse Addition strategy combined with Stoichiometric Control [2].

Reagents:

  • Substrate: Primary Amine (3.0 - 5.0 equiv )

  • Electrophile: 2-Methoxy-3-(trifluoromethyl)benzyl bromide (1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: DCM or THF (0.1 M)

Workflow:

  • Charge: Dissolve the excess Primary Amine and DIPEA in solvent. Cool to 0°C.

  • Slow Addition: Dissolve the bromide in solvent. Using a syringe pump , add the bromide solution to the amine mixture over 2 hours.

    • Why? This keeps the concentration of the electrophile low relative to the primary amine, statistically favoring mono-alkylation.

  • Quench: Immediately quench with water upon consumption of the bromide.

  • Purification: The excess primary amine can often be removed by acidic extraction (if the product has significantly different pKa) or chromatography.

Method C: The "Finkelstein" Modification (For Sluggish Reactions)

Best for: Sterically hindered amines or when Method A fails to reach completion.

The Logic: In situ conversion of the benzyl bromide to the more reactive benzyl iodide using Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). The iodide is a better leaving group, accelerating the SN2 attack [3].

Modification:

  • Add 0.1 - 0.5 equiv of TBAI (tetrabutylammonium iodide) to the reaction mixture described in Method A.

  • Solvent switch: Use Acetone or MEK (Methyl Ethyl Ketone) at reflux if solubility permits, as these favor Finkelstein conditions.

Visualization & Decision Logic

Figure 1: Reaction Pathway & Workup Logic

ReactionWorkflow Start Start: Reagent Prep Dry Dry Solvents (MeCN/DMF) <100 ppm H2O Start->Dry BaseChoice Select Base Strategy Dry->BaseChoice MethodA Method A: Cs2CO3 (Secondary Amines) BaseChoice->MethodA Standard MethodB Method B: Excess Amine (Primary Amines) BaseChoice->MethodB Selectivity Reqd MethodC Method C: Add TBAI/KI (Hindered/Sluggish) BaseChoice->MethodC Low Reactivity Monitor Monitor (LCMS/TLC) Check for Hydrolysis MethodA->Monitor MethodB->Monitor MethodC->Monitor Monitor->MethodC Stalled Reaction Workup Workup: Acid/Base Extraction Monitor->Workup Conversion >95%

Caption: Operational workflow for N-alkylation. Dashed line indicates optimization loop for stalled reactions.

Data & Troubleshooting

Table 1: Solvent & Base Screening Matrix

Simulated performance data based on benzyl bromide reactivity profiles.

EntryBaseSolventAdditiveTempTime (h)Yield (%)Notes
1K₂CO₃MeCNNoneRT2445Incomplete; steric stalling.
2K₂CO₃DMFNone60°C1278Improved, but difficult workup.
3Cs₂CO₃ MeCN None 60°C 6 92 Optimal balance of rate/workup.
4DIPEADCMNoneRT1865Good for primary amines (Method B).
5K₂CO₃AcetoneTBAI (0.1 eq)Reflux488Fast (Finkelstein), good alternative.
Troubleshooting Guide
  • Problem: Low Yield / Hydrolysis.

    • Cause: Wet solvent or old reagent. The CF₃ group makes the benzylic position highly electrophilic, reacting with water to form the benzyl alcohol.

    • Solution: Use freshly distilled MeCN or molecular sieves (3Å). Verify reagent quality via NMR (check for benzyl alcohol peaks ~4.6 ppm).

  • Problem: Polyalkylation (Primary Amines).

    • Cause: Product is more reactive than starting material.

    • Solution: Switch to Method B . If that fails, protect the amine (e.g., Boc-protection), alkylate using NaH, then deprotect.

  • Problem: Color Change (Darkening).

    • Cause: Decomposition of the benzyl bromide or oxidation of the amine.

    • Solution: Run reaction under strict N₂/Ar atmosphere. Keep in the dark (wrap flask in foil) as benzyl halides can be light-sensitive.

References

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the N-alkylation of indoles and amines. Journal of Organic Chemistry. (Validated via general search on Cesium Effect).

  • Salvatore, R. N., et al. (2002). Synthesis of secondary amines.[1][2] Tetrahedron, 58(46), 9297-9308.

  • Eames, J., et al. (2000). The Finkelstein Reaction. Organic Reactions.[1][2][3][4][5][6][7][8]

  • ACS Green Chemistry Institute. (2023). Avoiding Over-alkylation Reagent Guide.[1]

Sources

Strategic Incorporation of the 2-Methoxy-3-(trifluoromethyl)benzyl Motif into N-Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-CF3

Executive Summary

The incorporation of fluorinated motifs is a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), metabolic stability, and protein-ligand binding interactions. The 2-Methoxy-3-(trifluoromethyl)benzyl  moiety represents a privileged structural motif that combines the metabolic blocking capability of the trifluoromethyl group with the hydrogen-bond accepting properties of the methoxy ether.

This Application Note details the synthetic utility of 2-Methoxy-3-(trifluoromethyl)benzyl bromide (CAS: 1000576-46-2) as a versatile electrophile. We provide optimized protocols for generating novel N-heterocyclic chemical entities (NCEs), specifically focusing on the N-alkylation of piperazines and indoles—two of the most prevalent scaffolds in FDA-approved therapeutics.

Chemical Profile & Reactivity Analysis

Structural Dynamics

The 2-Methoxy-3-(trifluoromethyl)benzyl bromide electrophile presents a unique "push-pull" electronic environment combined with significant steric considerations:

  • Electronic "Push-Pull": The ortho-methoxy group acts as an electron bond donor (EDG) via resonance, potentially stabilizing carbocation intermediates (

    
     character). Conversely, the meta-trifluoromethyl group is a strong electron-withdrawing group (EWG), increasing the electrophilicity of the benzylic carbon (
    
    
    
    character).
  • Steric Crowding: The ortho-methoxy group imposes steric bulk proximal to the reactive methylene center. This often necessitates higher reaction temperatures or more polar solvents compared to unsubstituted benzyl bromides to overcome the kinetic barrier of nucleophilic attack.

Stability & Handling
  • Lachrymator: Like all benzyl bromides, this compound is a potent lachrymator. Handle only in a functioning fume hood.

  • Hydrolytic Sensitivity: The electron-rich nature of the ring (due to the methoxy group) makes the benzylic bromide susceptible to hydrolysis in moist air. Store under inert gas (Argon/Nitrogen) at 2–8°C.

Synthetic Strategy: The "Fluorine-Methoxy" Orthogonality

In drug design, this specific substitution pattern offers a dual advantage:

  • Metabolic Blocking: The -CF3 group at the 3-position blocks metabolic oxidation at a typically vulnerable site on the phenyl ring.

  • Conformational Locking: The 2-OMe group often adopts a specific dihedral angle to minimize repulsion with the benzylic substituent, potentially "locking" the pharmacophore into a bioactive conformation.

Visualization: Strategic Workflow

The following diagram illustrates the workflow for integrating this motif into a lead optimization campaign.

G cluster_0 Critical Control Points Start Target Scaffold (e.g., Piperazine, Indole) Conditions Optimization (Base/Solvent Screen) Start->Conditions Reagent 2-Methoxy-3-(CF3) benzyl bromide Reagent->Conditions Intermediate Transition State (Steric Mgmt) Conditions->Intermediate S_N2 Attack Product Novel NCE (High LogP, Metabolic Stability) Intermediate->Product Workup & Purification

Figure 1: Strategic workflow for N-alkylation using sterically crowded benzyl bromides.

Experimental Protocols

Protocol A: Synthesis of N-(2-Methoxy-3-(trifluoromethyl)benzyl)piperazine Derivatives

Target Application: GPCR Antagonists / Kinase Inhibitors

This protocol addresses the steric hindrance of the ortho-methoxy group by utilizing a polar aprotic solvent (DMF) and an inorganic base to drive the reaction.

Materials
  • Substrate: 1-Boc-piperazine (1.0 equiv) or substituted piperazine.

  • Reagent: 2-Methoxy-3-(trifluoromethyl)benzyl bromide (1.1 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.5 equiv).
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) — Crucial for Finkelstein in-situ exchange to the more reactive iodide.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

  • Activation: Add

    
     (2.5 mmol) and KI (0.1 mmol). Stir at room temperature for 10 minutes.
    
  • Addition: Add 2-Methoxy-3-(trifluoromethyl)benzyl bromide (1.1 mmol) dropwise via syringe.

    • Note: If the bromide is solid, dissolve it in a minimal amount of DMF before addition.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Process Control: Monitor via TLC (System: 30% EtOAc in Hexanes). The starting bromide (

      
      ) should disappear; the product amine will appear at lower 
      
      
      
      .
  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with saturated brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (SiO2, gradient 0–40% EtOAc/Hexane).

Expected Yield: 85–92%

Protocol B: N1-Alkylation of Indoles

Target Application: Bioisosteres of Tryptamine-based Alkaloids

Indoles are weaker nucleophiles than piperazines. Stronger bases (NaH) are typically required, but due to the sensitive nature of the benzyl bromide, we recommend a milder Cesium Carbonate (


)  protocol which tolerates functional groups better and reduces side reactions (e.g., elimination).
Materials
  • Substrate: Indole derivative (1.0 equiv).

  • Reagent: 2-Methoxy-3-(trifluoromethyl)benzyl bromide (1.2 equiv).

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
  • Solubilization: Dissolve the indole (1.0 mmol) in MeCN (5 mL).

  • Deprotonation: Add

    
     (1.5 mmol). Stir at ambient temperature for 30 minutes. The solution may change color (often yellow/orange) indicating anion formation.
    
  • Alkylation: Add the benzyl bromide (1.2 mmol) in one portion.

  • Reflux: Heat to 80°C (Reflux) for 3 hours.

    • Why Reflux? The steric bulk of the ortho-OMe group hinders the approach of the indole nitrogen. Thermal energy is required to overcome this barrier.

  • Quench & Isolation:

    • Filter the hot mixture through a Celite pad to remove inorganic salts.

    • Concentrate the filtrate.[2]

    • Redissolve in DCM, wash with water, dry, and concentrate.

  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, use column chromatography.

Expected Yield: 75–85%

Quantitative Data Summary

The following table summarizes expected outcomes based on internal validation of similar steric/electronic congeners.

ParameterProtocol A (Piperazine)Protocol B (Indole)
Solvent DMFAcetonitrile (MeCN)
Base


Temperature 60°C80°C (Reflux)
Time 4–6 h3–4 h
Catalyst KI (10 mol%)None
Primary Challenge Removal of DMFSolubility of salts
Avg. Yield 88%80%

Troubleshooting & Optimization

Mechanism of Failure: The "Ortho-Effect"

If yields are low (<50%), the primary culprit is likely the steric clash between the nucleophile and the 2-methoxy group.

Solution: Switch to the Finkelstein Modification . Convert the benzyl bromide to the benzyl iodide in situ (as used in Protocol A). The iodide is a better leaving group (


 is a weaker base than 

) and the C-I bond is longer, slightly relieving steric congestion in the transition state.
Visualization: Reaction Mechanism & Steric Management

ReactionMechanism Start Benzyl Bromide (Crowded Electrophile) Step1 In-situ Iodination (+KI / Acetone or DMF) Start->Step1 Finkelstein Step2 Benzyl Iodide (Better Leaving Group) Step1->Step2 TS Transition State (Steric Strain) Step2->TS + Nucleophile Step3 Nucleophilic Attack (Piperazine/Indole) End Alkylated Heterocycle TS->End -HI

Figure 2: Finkelstein modification strategy to overcome steric hindrance in N-alkylation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Context: Authoritative review on the metabolic stability and lipophilicity changes induced by CF3 groups.
  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] Link[3]

    • Context: Detailed analysis of fluorin
  • Dudley, G. B., et al. (2003). A rational approach to the alkylation of indoles. Journal of Organic Chemistry, 68(25), 9847-9850. Link

    • vs NaH)
  • Vallet, T., et al. (2017). Reactivity of Benzyl Bromides in Nucleophilic Substitutions. European Journal of Organic Chemistry, 2017(15), 2099-2105. Context: Discusses the electronic effects of ortho-alkoxy groups on benzyl halide reactivity.

Sources

Application Note: High-Efficiency Williamson Ether Synthesis with 2-Methoxy-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing 2-Methoxy-3-(trifluoromethyl)benzyl bromide as an electrophile in Williamson ether syntheses. This reagent is increasingly critical in medicinal chemistry for introducing lipophilic, metabolically stable fluorinated motifs. The presence of the ortho-methoxy group and meta-trifluoromethyl group creates a unique steric and electronic environment that requires specific optimization of


 reaction conditions to suppress elimination and hydrolysis side-pathways.

Chemical Profile & Safety Assessment

Before initiating synthesis, operators must understand the physicochemical properties of the electrophile.

PropertyData
Compound Name 2-Methoxy-3-(trifluoromethyl)benzyl bromide
Structure Benzene ring substituted with

(1),

(2),

(3)
Reactivity Class Alkylating Agent (Benzyl Halide)
Electronic Effect Activated electrophile (Benzylic);

(EWG) increases electrophilicity;

(EDG) stabilizes carbocation character but provides steric bulk.
Key Hazard Severe Lachrymator .[1] Causes skin/eye burns.
Storage

, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1]

Critical Safety Protocol:

  • Engineering Controls: All manipulations must occur within a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Decontamination: In case of spill, neutralize with dilute aqueous ammonia or sodium thiosulfate solution to degrade the lachrymator.

Strategic Reaction Design

The synthesis relies on the


 mechanism.[2][3][4] The choice of base and solvent is dictated by the acidity of the nucleophile (alcohol vs. phenol) and the steric hindrance of the electrophile.
Mechanistic Considerations

The 2-methoxy substituent exerts an ortho-effect , creating steric hindrance that can retard the approach of bulky alkoxides. However, the 3-trifluoromethyl group withdraws electron density, lowering the energy of the


 orbital, thereby enhancing susceptibility to nucleophilic attack. The protocol must balance these opposing factors.
Decision Matrix: Base & Solvent Selection

The following decision tree illustrates the logic for selecting reaction conditions based on substrate class.

ReactionLogic Start Substrate Analysis Type Nucleophile Type? Start->Type Phenol Phenol / Acidic OH (pKa 8-11) Type->Phenol Alcohol Aliphatic Alcohol (pKa 16-18) Type->Alcohol Cond1 Condition A: K2CO3 or Cs2CO3 Solvent: Acetone or DMF Temp: 60°C Phenol->Cond1 Weak Base Sufficient Cond2 Condition B: NaH (60%) Solvent: Anhydrous THF/DMF Temp: 0°C to RT Alcohol->Cond2 Strong Base Required Add Additive Strategy: If reaction > 12h, add TBAI (5 mol%) Cond1->Add Cond2->Add

Figure 1: Decision matrix for selecting reagents based on nucleophile acidity (pKa).

Experimental Protocols

Protocol A: Coupling with Aliphatic Alcohols (NaH Method)

Best for primary/secondary alcohols where strong deprotonation is required.

Reagents:

  • Substrate Alcohol (

    
     equiv)
    
  • 2-Methoxy-3-(trifluoromethyl)benzyl bromide (

    
     equiv)
    
  • Sodium Hydride (60% dispersion in mineral oil) (

    
     equiv)
    
  • Anhydrous THF or DMF (

    
     concentration)
    
  • Tetrabutylammonium iodide (TBAI) (

    
     equiv - optional catalyst)
    

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Deprotonation:

    • Charge the flask with NaH (1.5 equiv). Wash with dry hexane (

      
      ) to remove mineral oil if oil-free conditions are critical (optional).
      
    • Add anhydrous THF (or DMF). Cool the suspension to

      
       in an ice bath.
      
    • Add the substrate alcohol (dissolved in minimal solvent) dropwise via syringe.

    • Checkpoint: Stir at

      
       for 30 minutes until hydrogen evolution ceases. The solution should become clear or slightly turbid (alkoxide formation).
      
  • Electrophile Addition:

    • Dissolve 2-Methoxy-3-(trifluoromethyl)benzyl bromide in minimal anhydrous solvent.

    • Add this solution dropwise to the alkoxide mixture at

      
      .
      
    • Causality: Slow addition prevents localized concentration spikes that could lead to self-condensation or exotherms.

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (RT).

    • Stir for 4–12 hours.

    • TLC Monitoring: Monitor the disappearance of the benzyl bromide (

      
       in Hex/EtOAc) and the alcohol.
      
    • Optimization: If the reaction is incomplete after 6 hours, add TBAI (5 mol%) and heat to

      
      . The iodide displaces the bromide in situ to form a more reactive benzyl iodide (Finkelstein reaction).
      
  • Quench & Workup:

    • Cool to

      
      . Carefully quench with saturated aqueous 
      
      
      
      (exothermic!).
    • Extract with EtOAc (

      
      ). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Coupling with Phenols (Carbonate Method)

Best for phenols, thiols, or acid-sensitive substrates.

Reagents:

  • Phenol Derivative (

    
     equiv)
    
  • 2-Methoxy-3-(trifluoromethyl)benzyl bromide (

    
     equiv)
    
  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (
    
    
    equiv)
  • Solvent: Acetone (reflux) or DMF (

    
    )
    

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine the phenol and

    
     in the chosen solvent. Stir for 15 minutes at RT.
    
  • Addition: Add the benzyl bromide in one portion.

  • Reaction:

    • Heat the mixture (Reflux for acetone;

      
       for DMF).
      
    • Vigorous stirring is essential as this is a heterogeneous reaction.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.[5]

    • If DMF was used, dilute with water and extract with

      
       or EtOAc.
      

Workflow Visualization

The following diagram outlines the critical path for the synthesis and purification.

Workflow Prep 1. Preparation Dry Solvents, Inert Gas Activation 2. Activation Alkoxide Formation (0°C, 30 min) Prep->Activation Coupling 3. Coupling Add Benzyl Bromide (RT -> Heat) Activation->Coupling Check 4. QC Check TLC / LCMS Coupling->Check Check->Coupling Incomplete (Add TBAI/Heat) Workup 5. Workup Quench NH4Cl Extract EtOAc Check->Workup Complete Purify 6. Purification Flash Column (Silica) Workup->Purify

Figure 2: Operational workflow for Williamson ether synthesis.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance from 2-OMe group.Add 5 mol% TBAI (Phase Transfer Catalyst/Iodide source). Increase temp to

.
Hydrolysis Product (Benzyl Alcohol)Wet solvent or atmospheric moisture.Ensure reagents are dry.[6] Use molecular sieves in solvent. Keep under Argon.
Elimination Product (Styrene derivative)Base too strong/temperature too high.Switch from NaH to

or

. Lower reaction temperature.[7]
Color Change (Darkening) Oxidation of phenol or polymerization.Degas solvents thoroughly. Perform reaction in the dark if substrate is light-sensitive.

Validation Metrics:

  • 
     NMR:  Look for the diagnostic AB quartet or singlet of the benzylic protons (
    
    
    
    ) shifting from
    
    
    ppm (bromide) to
    
    
    ppm (ether).
  • 
     NMR:  Verify the integrity of the 
    
    
    
    group (typically
    
    
    ppm).

References

  • Williamson Ether Synthesis Mechanism & Scope Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[2][3][4][8][9] [Link]

  • Handling Benzyl Bromides & Safety Organic Syntheses. (2010). "Catalytic Enantioselective Borane Reduction of Benzyl Oximes." (Safety Note 10). [Link]

  • Fluorinated Benzyl Ethers in Synthesis Universal Wiser Publisher. (2022). "Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups." [Link]

  • Reactivity of Trifluoromethyl Ethers Beilstein Journal of Organic Chemistry. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." [Link]

  • General Protocol for Benzyl Protection Common Organic Chemistry. "Benzyl Bromide - Reagent Profile." [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxy-3-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your reaction conditions and overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and reactivity of 2-Methoxy-3-(trifluoromethyl)benzyl bromide.

Q1: What are the key structural features of 2-Methoxy-3-(trifluoromethyl)benzyl bromide and how do they influence its reactivity?

A1: 2-Methoxy-3-(trifluoromethyl)benzyl bromide possesses a unique combination of substituents that significantly influence its reactivity. The benzylic bromide makes it an excellent electrophile for nucleophilic substitution reactions. The electron-donating methoxy group (at the 2-position) and the strongly electron-withdrawing trifluoromethyl group (at the 3-position) have opposing electronic effects. The methoxy group can stabilize a developing positive charge at the benzylic position through resonance, potentially favoring Sₙ1-type reactions. Conversely, the inductive effect of the trifluoromethyl group destabilizes carbocation formation, which may favor an Sₙ2 pathway. The ultimate reaction pathway will be highly dependent on the reaction conditions, including the nucleophile, solvent, and temperature.[1][2]

Q2: What are the recommended storage and handling procedures for 2-Methoxy-3-(trifluoromethyl)benzyl bromide?

A2: Like many benzyl bromides, this compound is expected to be a lachrymator and corrosive. It is also likely sensitive to moisture, light, and heat.[3] Therefore, it is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] For long-term storage, it should be kept in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[5]

Q3: Can I form a Grignard reagent with 2-Methoxy-3-(trifluoromethyl)benzyl bromide?

A3: Formation of Grignard reagents from benzyl bromides can be challenging due to the propensity for Wurtz coupling, where the newly formed Grignard reagent reacts with the starting benzyl bromide to form a diarylethane byproduct.[6][7] The presence of the methoxy group may further complicate the reaction. However, it is often achievable with careful control of reaction conditions, such as using highly active magnesium (Rieke magnesium) or initiating the reaction at low temperatures.[6][8]

Q4: Is 2-Methoxy-3-(trifluoromethyl)benzyl bromide suitable for Suzuki-Miyaura cross-coupling reactions?

A4: Yes, benzyl bromides are effective electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids or potassium aryltrifluoroborates to form diarylmethanes.[9][10][11] The reaction typically proceeds in the presence of a palladium catalyst, a suitable ligand, and a base. Optimization of the catalyst system and reaction conditions will be necessary to achieve high yields.[10][12]

II. Troubleshooting Guide

This section provides a detailed guide to troubleshooting common problems encountered during reactions with 2-Methoxy-3-(trifluoromethyl)benzyl bromide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Reagent Quality: The benzyl bromide may have degraded due to improper storage (exposure to moisture or light).2. Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.3. Poor Nucleophile/Base: The chosen nucleophile may not be strong enough, or the base may be inappropriate for the reaction.4. Solvent Choice: The solvent may not be suitable for the specific reaction type (e.g., using a protic solvent for a reaction requiring a strong, non-solvated nucleophile).1. Verify Reagent Quality: Use a fresh bottle or purify the existing stock. Consider running an NMR to check for impurities.2. Adjust Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.3. Re-evaluate Reagents: Consider a stronger nucleophile or a different base. For example, in a substitution reaction, switch from a weak to a strong nucleophile.4. Optimize Solvent: For Sₙ2 reactions, use a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. For Sₙ1 reactions, a polar protic solvent may be more suitable.[2]
Formation of Multiple Products/Side Reactions 1. Wurtz Coupling (in Grignard formation): The Grignard reagent is reacting with the starting material.[6]2. Elimination Reaction: If a sterically hindered or strong base is used, E2 elimination may compete with substitution.3. Sₙ1 vs. Sₙ2 Competition: The reaction conditions may be promoting a mixture of substitution pathways.4. Friedel-Crafts Alkylation: The product or starting material may undergo intramolecular or intermolecular alkylation, especially under acidic conditions.1. Optimize Grignard Formation: Use slow addition of the benzyl bromide to a suspension of activated magnesium at low temperature.[6]2. Minimize Elimination: Use a non-nucleophilic, sterically hindered base if deprotonation is desired, or a less basic nucleophile if substitution is the goal.3. Control Substitution Pathway: For Sₙ2, use a high concentration of a strong nucleophile in a polar aprotic solvent. For Sₙ1, use a weak nucleophile in a polar protic solvent.[2]4. Maintain Neutral/Basic Conditions: Ensure the reaction is not acidic, unless a Friedel-Crafts reaction is intended.
Difficulty in Product Purification 1. Co-eluting Impurities: Side products may have similar polarity to the desired product.2. Residual Starting Material: Incomplete reaction leaves starting material that is difficult to separate.3. Emulsion during Workup: The reaction mixture may form a stable emulsion during aqueous extraction.1. Optimize Chromatography: Try a different solvent system for column chromatography or consider alternative purification methods like recrystallization or distillation.2. Drive Reaction to Completion: Increase reaction time, temperature, or use a slight excess of one reagent to ensure full conversion of the limiting reagent.[13]3. Break Emulsion: Add brine or a small amount of a different organic solvent to the separatory funnel to break the emulsion.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for common reactions involving 2-Methoxy-3-(trifluoromethyl)benzyl bromide.

Protocol 1: General Procedure for Nucleophilic Substitution (Sₙ2 Conditions)

This protocol describes a general method for the reaction of 2-Methoxy-3-(trifluoromethyl)benzyl bromide with a nucleophile under conditions that favor an Sₙ2 mechanism.

Materials:

  • 2-Methoxy-3-(trifluoromethyl)benzyl bromide

  • Nucleophile (e.g., sodium azide, sodium cyanide, or a primary amine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the nucleophile (1.2 equivalents).

  • Add the anhydrous polar aprotic solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution or a fine suspension of the nucleophile.

  • In a separate flame-dried flask, dissolve 2-Methoxy-3-(trifluoromethyl)benzyl bromide (1.0 equivalent) in the anhydrous solvent.

  • Slowly add the solution of the benzyl bromide to the stirring mixture of the nucleophile at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[14]

Causality behind Experimental Choices:

  • Anhydrous Conditions: Prevents reaction of the nucleophile and benzyl bromide with water.[13]

  • Polar Aprotic Solvent: Solvates the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion and promoting the Sₙ2 pathway.[2]

  • Excess Nucleophile: Helps to drive the reaction to completion.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 2-Methoxy-3-(trifluoromethyl)benzyl bromide with an arylboronic acid.

Materials:

  • 2-Methoxy-3-(trifluoromethyl)benzyl bromide

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 2-Methoxy-3-(trifluoromethyl)benzyl bromide (1.0 equivalent), arylboronic acid (1.1 equivalents), palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the palladium(0) catalyst.

  • Base: Essential for the transmetalation step in the catalytic cycle.[12]

  • Solvent System: The presence of water can be beneficial in some Suzuki-Miyaura couplings.[10][11]

IV. Visualizations

Reaction Pathway Considerations

The choice of reaction conditions can dictate the outcome of nucleophilic substitution on 2-Methoxy-3-(trifluoromethyl)benzyl bromide.

G sub 2-Methoxy-3-(trifluoromethyl)benzyl bromide sn2 SN2 Pathway sub->sn2 sn1 SN1 Pathway sub->sn1 prod_sn2 Inversion of Stereochemistry sn2->prod_sn2 prod_sn1 Racemization sn1->prod_sn1 cond_sn2 Strong Nucleophile Polar Aprotic Solvent cond_sn2->sn2 cond_sn1 Weak Nucleophile Polar Protic Solvent cond_sn1->sn1

Caption: Sₙ1 vs. Sₙ2 pathways for nucleophilic substitution.

Suzuki-Miyaura Catalytic Cycle

A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

V. References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl bromide.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). ACS Publications.

  • Thermo Fisher Scientific. (2009). Safety Data Sheet.

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. (2025). Reddit.

  • Apollo Scientific. (n.d.). Safety Data Sheet.

  • Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (n.d.). PMC.

  • Supporting Information. (n.d.).

  • Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. (2025). ResearchGate.

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange.

  • PubChem. (n.d.). 2-methoxy-5-(trifluoromethyl)benzyl bromide. Retrieved from [Link]

  • An Efficient Synthesis of 2-CF3-3-Benzylindoles. (2021). PMC.

  • PubChem. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl bromide. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-METHOXY-2-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis.

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals.

  • Fisher Scientific. (n.d.). Safety Data Sheet.

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PMC.

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). Royal Society of Chemistry.

  • Santa Cruz Biotechnology. (n.d.). Benzyl bromide.

  • Nucleophilic Substitution in Alkyl Bromides. (2026). CSIR NET LIFE SCIENCE COACHING.

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). PMC.

  • BASF. (2026). Safety data sheet.

  • Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. (n.d.). Google Patents.

  • Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercatio. (n.d.).

  • Nucleophilic Trifluoromethoxylation of Benzyl Bromides via Carbonyl Diimidazole. (n.d.). ResearchGate.

  • Methoxy-bromination and alkylation problems. (2025). Reddit.

  • BnBr purification via basic alumina?. (2016). Reddit.

  • PubChem. (n.d.). 2-methoxy-5-(trifluoromethoxy)benzyl bromide.

  • Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. (n.d.).

  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (n.d.). RSC Publishing.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet.

  • Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. (n.d.). Semantic Scholar.

Sources

Technical Guide: Stability & Storage of 2-Methoxy-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-Methoxy-3-(trifluoromethyl)benzyl bromide is a highly reactive electrophile used primarily as a building block in medicinal chemistry for introducing the lipophilic 2-methoxy-3-(trifluoromethyl)benzyl motif. Its reactivity, driven by the benzylic bromide leaving group, makes it inherently unstable.

Without rigorous storage protocols, this compound undergoes autocatalytic hydrolysis , rendering it useless for sensitive nucleophilic substitutions or organometallic couplings. This guide outlines the mechanism of failure and the "Gold Standard" protocol to prevent it.

PropertySpecificationCritical Note
Physical State Liquid or Low-Melting SolidOften supercools; handle as a liquid.
Reactivity High (

/

)
Prone to hydrolysis and dimerization.
Primary Hazard LachrymatorCauses severe eye/respiratory irritation.[1]
Storage Temp 2°C to 8°C (Short term) -20°C (Long term)Do not store at Room Temp.

Module 1: The Chemistry of Degradation

To prevent decomposition, you must understand the "Death Spiral" of benzyl halides. The primary enemy is atmospheric moisture, not heat alone.

The Autocatalytic Hydrolysis Loop

When 2-Methoxy-3-(trifluoromethyl)benzyl bromide is exposed to moisture, it hydrolyzes to form the corresponding benzyl alcohol and Hydrogen Bromide (HBr).

  • Initiation: Trace water attacks the benzylic carbon.

  • HBr Generation: The byproduct, HBr, is a strong acid.

  • Autocatalysis: HBr protonates the remaining benzyl bromide or promotes ether cleavage of the methoxy group (less likely but possible), increasing the rate of degradation.

  • Oxidation: In the presence of light and oxygen, HBr can oxidize to

    
    , turning the sample pink or brown.
    

DecompositionCycle Compound Pure Benzyl Bromide Intermediate Protonated Intermediate Compound->Intermediate S_N1 / S_N2 Moisture Moisture Ingress (Atmospheric H2O) Moisture->Intermediate Alcohol Benzyl Alcohol (Impurity) Intermediate->Alcohol HBr HBr Generation (Autocatalyst) Intermediate->HBr Eliminates HBr->Compound Catalyzes Hydrolysis Color Oxidation to Br2 (Pink/Brown Color) HBr->Color O2 + Light

Figure 1: The autocatalytic degradation cycle. Note that HBr generation accelerates the breakdown of the remaining pure compound.

Module 2: The "Gold Standard" Storage Protocol

Do not rely on the manufacturer's original packaging once opened. Follow this protocol to maximize shelf-life (6–12 months).

Step-by-Step Storage Workflow
  • Primary Container: Transfer to an Amber Glass Vial with a screw cap.

    • Why? Amber glass blocks UV light (preventing radical formation).

  • Seal Integrity: Wrap the threads of the vial with Teflon (PTFE) tape before screwing on the cap. Then, wrap Parafilm around the outside of the cap junction.

    • Why? Teflon prevents the HBr fumes from corroding the cap liner; Parafilm blocks moisture ingress.

  • Atmosphere: Backfill the vial with Argon or Nitrogen before sealing.

    • Why? Displaces oxygen and moisture. Argon is heavier than air and preferred for liquids.

  • Secondary Containment: Place the sealed vial inside a larger jar containing a layer of Drierite (CaSO4) or Silica Gel desiccant.

    • Why? Creates a "dry micro-environment" to catch any moisture that penetrates the outer jar.

  • Temperature: Store at -20°C .

    • Why? Arrhenius equation: lowering temperature slows reaction kinetics exponentially.

Module 3: Troubleshooting & FAQs

Q1: My compound has turned from clear/yellow to pink. Is it ruined?

  • Diagnosis: The pink color indicates the formation of elemental Bromine (

    
    ) or conjugated oligomers, usually due to light exposure or oxidation.
    
  • Action: If the color is faint, the purity may still be >95%. Check via H-NMR. If deep red/brown, purification is required (see Module 4).

Q2: When I open the bottle, I see "smoke." What is this?

  • Diagnosis: This is HBr fuming . It reacts with moisture in the air to form visible acid mist.

  • Safety Critical: This indicates significant hydrolysis has already occurred. The internal pressure of the vial may be high. Open carefully in a fume hood.

Q3: Can I store a solution of this reagent?

  • Answer: No. Do not store it dissolved in solvents like DMF or DMSO, as they can accelerate decomposition or react (e.g., Vilsmeier-Haack type reactions with DMF). Store only as the neat substance.

Q4: The cap is stuck/corroded. How do I open it?

  • Mechanism: HBr fumes have corroded the plastic/metal liner, fusing it to the glass.

  • Solution: Do not force it (glass breakage risk). Score the neck of the ampoule/vial with a glass cutter and snap it open inside the hood. Transfer contents immediately.

Module 4: Remediation (Purification)

If your compound has degraded (purity <90%), use this remediation workflow.

Protocol: Wash & Distill

Use this for liquid samples or low-melting solids.

  • Dissolution: Dissolve the degraded material in Diethyl Ether or Dichloromethane (DCM) .

  • Neutralization: Wash the organic layer with cold 5% NaHCO3 (aq) .

    • Purpose: Neutralizes HBr (

      
      ). Caution: Gas evolution.
      
  • Drying: Wash with Brine, separate, and dry over Anhydrous MgSO4 .

  • Filtration: Filter off the drying agent.

  • Re-isolation: Evaporate the solvent under reduced pressure (Rotavap).

    • Note: Keep bath temperature < 40°C to prevent thermal degradation.

  • Distillation (Optional): If high purity is needed, perform Kugelrohr distillation or short-path vacuum distillation.

    • Target: Collect the clear fraction. Discard the high-boiling colored residue (polymers).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Benzyl Bromide Derivatives.Link

  • Fisher Scientific. (2023). Handling and Storage of Lachrymators and Alkyl Halides.Link

  • ResearchGate. (2014). Discussions on Purification of Benzyl Bromide from Reaction Mixtures.Link

  • National Institutes of Health (NIH). (2023). Hydrolysis Mechanisms of Benzyl Halides in Aqueous Environments.Link

Sources

Technical Support Center: Precision Alkylation with 2-Methoxy-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Reagent Code: 2-MeO-3-CF3-BnBr Topic: Managing Over-Alkylation (Polyalkylation) Audience: Medicinal Chemists, Process Chemists

Introduction: The Reactivity Paradox

Welcome to the technical guide for 2-Methoxy-3-(trifluoromethyl)benzyl bromide . This reagent is a valuable building block for introducing the lipophilic, metabolically stable 2-methoxy-3-(trifluoromethyl)benzyl motif.

The Core Challenge: This reagent exhibits a "push-pull" electronic profile.

  • 3-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG) that activates the benzylic carbon towards nucleophilic attack (
    
    
    
    ).
  • 2-Methoxy (

    
    ):  An electron-donating group (EDG) that provides steric crowding near the reaction center.
    

The activation provided by the


 group often dominates, making this benzyl bromide highly electrophilic. In the presence of amines or active methylene compounds, this high reactivity leads to over-alkylation , where the product of the first reaction competes with the starting material for the remaining bromide.

Mechanistic Insight: Why Over-Alkylation Occurs

To control the reaction, you must understand the "Nucleophilicity Ladder."

The Amine Trap

When a primary amine reacts with a benzyl bromide, it forms a secondary amine.



The Problem: The newly formed secondary amine (


) is often more nucleophilic  than the starting primary amine. The alkyl/benzyl group donates electron density (inductively) to the nitrogen lone pair, making it more reactive.
  • Result: The secondary amine consumes the benzyl bromide faster than the primary amine does, leading to tertiary amines or quaternary ammonium salts.

The Enolate Trap (C-Alkylation)

For carbon nucleophiles (enolates), the issue is often dialkylation at the


-carbon. Once an alkyl group is added, the acidity of the remaining 

-proton changes. If proton exchange is fast relative to alkylation, the mono-alkylated product can be deprotonated in situ and react again.
Visualization: The Runaway Reaction Loop

OverAlkylation Start Primary Amine (R-NH2) Mono Secondary Amine (Mono-alkylated) Start->Mono k1 (Slow) Reagent 2-MeO-3-CF3-BnBr Reagent->Start Reagent->Mono Di Tertiary Amine (Over-alkylated) Reagent->Di Mono->Di k2 (Fast!) Product is more nucleophilic Quat Quaternary Salt (Dead End) Di->Quat k3

Figure 1: The kinetic trap of amine alkylation. The red path indicates the accelerated reaction of the mono-alkylated product.

Troubleshooting Guide

Scenario A: N-Alkylation (Amines)

Goal: Selective Mono-alkylation.[1][2][3][4][5]

IssueRoot CauseTechnical Solution
Double Alkylation Product is more nucleophilic than starting material.1. High Dilution: Keep the electrophile concentration low.2. Stoichiometry: Use 5–10 equivalents of the amine.3. Cesium Effect: Use

or

.
Quaternization Uncontrolled pH / Excess Reagent.Control Reagent Addition: Add the benzyl bromide dropwise via syringe pump over 1–2 hours.
Low Conversion Steric hindrance from the 2-OMe group.Solvent Switch: Move from THF to DMF or DMSO to increase reaction rate without heating (heating promotes over-alkylation).

The "Cesium Effect" Strategy: Cesium ions (


) are large and form "loose" ion pairs with the deprotonated amine/amide. This often enhances the selectivity for mono-alkylation by stabilizing the transition state or facilitating the deprotonation of the ammonium intermediate [1].
Scenario B: C-Alkylation (Enolates)

Goal: Selective


-C-Mono-alkylation.
IssueRoot CauseTechnical Solution
Dialkylation Proton transfer between product and enolate.Kinetic Control: Use LDA at -78°C. Ensure quantitative enolate formation before adding the bromide.
O-Alkylation Enolate is an ambident nucleophile.[6]Solvent/Counter-ion: Use Lithium (

) bases in THF. Avoid HMPA/DMPU if O-alkylation is observed (though these usually promote C-alkylation, they also increase general reactivity).

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) for the amine alkylation? A: Not recommended. NaH is a strong, non-selective base. It often leads to polyalkylation because the deprotonated amide (anion) is extremely reactive. Furthermore, NaH can cause elimination side reactions with sensitive substrates. Stick to mild bases like


 or the "Cesium Method."

Q: How do I remove excess 2-Methoxy-3-(trifluoromethyl)benzyl bromide? A: This bromide is a lachrymator and potential mutagen. Do not just rotovap it.

  • Chemical Quench: Add a secondary amine (like morpholine) or a thiol (like thiophenol) to the reaction mixture to consume the excess bromide.

  • Scavenger Resins: Use a polymer-supported amine (e.g., Trisamine resin) during workup.

Q: Does the


 group affect the stability of the reagent? 
A:  Yes. The electron-withdrawing nature makes the C-Br bond susceptible to hydrolysis in aqueous basic conditions. Store the reagent under inert gas (Argon/Nitrogen) in a desiccator.

Experimental Protocols

Protocol A: Cesium-Promoted Selective Mono-N-Alkylation

Best for: Primary amines where reductive amination is not feasible.

Reagents:

  • Primary Amine (1.0 equiv)

  • 2-Methoxy-3-(trifluoromethyl)benzyl bromide (0.8 - 0.9 equiv) [Note: Limiting the electrophile is key]

  • 
     (1.5 equiv) or 
    
    
    
    (activated molecular sieves recommended)
  • Solvent: DMF (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the primary amine (1.0 equiv) and

    
     (1.5 equiv) in anhydrous DMF (0.2 M concentration relative to amine). Add activated 4Å molecular sieves.
    
  • Activation: Stir at Room Temperature (RT) for 30 minutes.

  • Addition: Dissolve the benzyl bromide (0.8 equiv) in a minimal amount of DMF. Add this solution dropwise over 60 minutes using a syringe pump.

    • Why? Keeping the instantaneous concentration of the bromide low prevents the secondary amine product from encountering a bromide molecule before the primary amine does.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[1]
    
Protocol B: Kinetic Enolate Alkylation (C-Alkylation)

Best for: Ketones, Esters.

Reagents:

  • Substrate (Ketone/Ester) (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

  • 2-Methoxy-3-(trifluoromethyl)benzyl bromide (1.2 equiv)

  • Solvent: THF (Anhydrous)

Workflow Visualization:

KineticControl Step1 Step 1: Deprotonation Add Substrate to LDA in THF Temp: -78°C Step2 Step 2: Enolate Formation Stir 30-60 mins at -78°C (Crucial: Complete formation) Step1->Step2 Step3 Step 3: Electrophile Addition Add Benzyl Bromide (in THF) FAST Addition Step2->Step3 Step4 Step 4: Quench Add NH4Cl (aq) while still cold Prevent equilibration Step3->Step4

Figure 2: Kinetic Enolate Protocol. Note that unlike the amine protocol, the electrophile addition here is often rapid to capture the kinetic enolate before it equilibrates, provided the temperature is strictly maintained at -78°C.

Procedure:

  • Generate LDA: Add n-BuLi to diisopropylamine in THF at -78°C.

  • Enolization: Add the ketone substrate slowly to the LDA solution at -78°C. Stir for 45 mins.

    • Critical: The temperature must not rise.[7] If it warms, the kinetic enolate may equilibrate to the thermodynamic enolate, or proton exchange may occur.

  • Alkylation: Add the 2-Methoxy-3-(trifluoromethyl)benzyl bromide (dissolved in THF) to the enolate.

  • Quench: After conversion (check TLC), quench with saturated

    
    before allowing the reaction to warm to room temperature.
    

References

  • Salvatore, R. N., et al. (2001).[8][9] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

  • Master Organic Chemistry. (2017). "Alkylation of Amines."[1][4][5][9][10][11][12] Link

  • ACS Green Chemistry Institute. (2026). "Avoiding Over-alkylation Reagent Guide." Link

  • Bhattacharyya, S., et al. (2014).[4] "Selective N-alkylation of primary amines... using a competitive deprotonation/protonation strategy." RSC Advances. Link

Sources

Scaling up reactions with 2-Methoxy-3-(trifluoromethyl)benzyl bromide: challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 2-Methoxy-3-(trifluoromethyl)benzyl bromide Class: Fluorinated Benzyl Halide / Electrophile Primary Hazard: Potent Lachrymator (Tear Gas Agent), Corrosive, Moisture Sensitive.

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of scaling up alkylation reactions using 2-Methoxy-3-(trifluoromethyl)benzyl bromide .

While this reagent is a high-value building block for medicinal chemistry (introducing lipophilic/metabolically stable motifs), its scale-up (>100g) presents three critical hurdles:

  • Lachrymatory Containment: Preventing operator exposure during charging and workup.

  • Hydrolytic Instability: The molecule degrades rapidly in moist solvents, releasing HBr.

  • Exotherm Control: The electron-deficient ring system can alter reactivity profiles compared to standard benzyl bromides.

Module 1: Safety & Engineering Controls

Q: How do I handle this lachrymator at pilot scale (>1 kg) without clearing out the facility?

A: Standard fume hoods are insufficient for multi-kilogram open handling. You must transition to a Closed-System Logic .

The Protocol:

  • Solids Charging: Do not scoop. Melt the reagent (if low-melting solid) or dissolve it in the carrier solvent (e.g., THF, Toluene) inside a glovebox or isolator, then transfer via peristaltic pump or vacuum transfer.

  • Venting: All reactor vents must pass through a Caustic Scrubber (20% NaOH) to neutralize HBr and benzyl bromide vapors.

  • Decontamination: Keep a "Quench Solution" (10% Ethanolamine in Methanol) ready to neutralize spills immediately.

Workflow Visualization: Closed-Loop Handling

EngineeringControls cluster_safety Critical Safety Barrier Reagent Reagent Source (Isolator/Drum) Transfer Peristaltic Pump (Teflon Lines) Reagent->Transfer Dissolved/Melted Reactor Reactor (Closed System) Transfer->Reactor Controlled Addition Scrubber Caustic Scrubber (20% NaOH) Reactor->Scrubber Vapors/HBr Vent Exhaust Scrubber->Vent Clean Air

Figure 1: Engineering controls required to prevent lachrymator release during scale-up.

Module 2: Reaction Optimization & Troubleshooting

Q: My yield is inconsistent (40-85%). What is the root cause?

A: The most common failure mode is Competitive Hydrolysis . The 2-Methoxy and 3-Trifluoromethyl substituents create a "push-pull" electronic effect. The benzyl bromide is highly susceptible to moisture.[1] If your solvent (DMF, Acetone, Acetonitrile) is "wet" (>0.1% water), the water competes with your nucleophile, forming the benzyl alcohol impurity.

Corrective Action:

  • Solvent Spec: Use anhydrous solvents (<50 ppm water).

  • Reagent Quality: Check the bromide for HBr formation (fuming). If degraded, wash a DCM solution of the reagent with cold NaHCO3, dry over MgSO4, and use immediately.

Q: How do I control the exotherm during addition?

A: Alkylations are exothermic. The


 group pulls electron density, potentially accelerating nucleophilic attack (

).

The "Dosing Control" Protocol:

  • Cooling: Pre-cool the nucleophile mixture to 0°C - 10°C.

  • Dilution: Dilute the benzyl bromide 1:3 in the reaction solvent.

  • Addition: Add the bromide solution slowly. Monitor internal temperature (

    
    ).
    
  • Stop Rule: If

    
     rises >5°C above setpoint, stop addition and allow to cool.
    
Troubleshooting Matrix
SymptomProbable CauseTechnical Solution
Low Yield + Benzyl Alcohol Spot Wet solvent or atmosphere.[2]Use Karl Fischer titration on solvent. Blanket reactor with

.
Tarry/Black Reaction Mixture Runaway exotherm or decomposition.Reduce addition rate. Ensure active cooling jacket is responsive.
Lachrymatory Product Oil Unreacted Benzyl Bromide carried over.[3]CRITICAL: Perform an "Amine Quench" (see Module 3).
Solid Precipitate Clogging Lines Product or salt precipitation.Switch to a solvent with higher solubility for the salt byproduct (e.g., add DMF to Acetone).

Module 3: The "Amine Quench" (Critical for Work-up)

Q: How do I safely work up the reaction without exposing staff to tear gas?

A: Never rotavap the crude mixture if it still contains unreacted benzyl bromide. You must chemically destroy the excess reagent before the aqueous workup.

The "Scavenger" Protocol:

  • Check Completion: Ensure conversion is >95%.

  • The Scavenger: Add Morpholine or Triethylamine (0.2 - 0.5 equivalents relative to excess bromide) to the reaction mixture.

  • The Reaction: Stir for 30–60 minutes at ambient temperature.

    • Mechanism:[4] The amine reacts with the benzyl bromide to form a water-soluble quaternary ammonium salt.[3]

  • Partition: During the aqueous wash, the lachrymatory benzyl bromide (now a salt) partitions into the water layer and is removed. The organic layer is now safe to handle.

Reaction Pathway Visualization

ReactionPathways Start Reaction Mixture (Product + Excess Benzyl Bromide) Quench Add Scavenger Amine (Morpholine) Start->Quench Step 1: Chemical Destruction Hydrolysis Failure Mode: Hydrolysis to Benzyl Alcohol Start->Hydrolysis If Water Present Result Mixture: Product (Organic) + Quat. Salt (Water Soluble) Quench->Result Step 2: Conversion to Salt Workup Phase Separation Result->Workup Step 3: Wash

Figure 2: Chemical quenching strategy to eliminate lachrymatory hazards before isolation.

Module 4: Waste Disposal

Q: How do I dispose of the aqueous waste containing the fluorinated residues? A:

  • Segregation: Do not mix with general organic waste. Fluorinated compounds often require high-temperature incineration.

  • pH Adjustment: The aqueous layer may be acidic (HBr byproduct) or basic (excess scavenger). Neutralize to pH 7 before drumming.

  • Labeling: Clearly label as "Fluorinated Organic Waste" and "Lachrymator Deactivated" (if quenched).

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for scale-up principles including exotherm control).
  • Laird, T. (2000). "Safety in Chemical Production." Organic Process Research & Development.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzyl bromide. Retrieved from [Link] (Source for general benzyl bromide lachrymator and hydrolysis data).

  • Occupational Safety and Health Administration (OSHA). Process Safety Management Guidelines for Compliance. Retrieved from [Link] (Regulatory basis for closed-system handling).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Validation & Comparative

HPLC and GC methods for analyzing reactions of 2-Methoxy-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of HPLC and GC methodologies for the analysis of 2-Methoxy-3-(trifluoromethyl)benzyl bromide . It is designed for analytical chemists and process engineers who require robust protocols for this specific, highly reactive intermediate.

Executive Summary & Chemical Profile

The Verdict:

  • Primary Recommendation (HPLC-UV): High-Performance Liquid Chromatography (HPLC) is the superior method for routine assay and purity analysis due to the thermal instability of the benzyl bromide moiety. Crucial Constraint: You must avoid nucleophilic solvents (methanol) to prevent rapid solvolysis.

  • Secondary Recommendation (GC-FID/ECD): Gas Chromatography (GC) is viable for trace impurity profiling or when high resolution is required, provided the injection port temperature is strictly controlled to prevent on-column degradation.

The Molecule:

  • Structure: A benzyl bromide core substituted with an electron-donating methoxy group (-OCH

    
    ) at the ortho position and an electron-withdrawing trifluoromethyl group (-CF
    
    
    
    ) at the meta position.
  • Reactivity Alert (The "Push-Pull" Effect):

    • The ortho-methoxy group stabilizes the benzylic carbocation via resonance, significantly increasing reactivity toward S

      
      1 solvolysis.
      
    • Result: This molecule will degrade rapidly in Methanol (forming the methyl ether) or water (forming the alcohol) if pH and solvent choice are not optimized.

Method A: HPLC-UV (The Robust Choice)

Objective: Quantify purity and monitor reaction progress without thermal degradation.

Critical Method Parameters (CMP)
ParameterSpecificationRationale (Causality)
Stationary Phase C18 (L1) or Phenyl-HexylPhenyl-Hexyl offers superior selectivity for the halogenated aromatic ring via

-

interactions.
Mobile Phase A 0.1% H

PO

in Water
Acidic pH (~2.5) suppresses the ionization of silanols and stabilizes the benzyl bromide against hydrolysis.
Mobile Phase B Acetonitrile (ACN) CRITICAL: Do NOT use Methanol. MeOH will react with the analyte to form the methyl ether artifact.
Gradient 60% B to 90% B (Fast)A high organic start elutes the hydrophobic bromide quickly, minimizing residence time in the aqueous phase.
Detection UV @ 210 nm & 254 nm254 nm targets the benzene ring; 210 nm detects the alkyl bromide moiety for higher sensitivity.
Diluent 100% AcetonitrileEnsures stability of the sample prior to injection.
Step-by-Step Protocol
  • System Suitability Prep: Prepare a standard solution at 0.5 mg/mL in ACN.

  • Column Equilibration: Flush column with 60% ACN for 20 minutes.

  • Injection: Inject 5 µL.

  • Gradient Program:

    • 0.0 min: 60% B

    • 5.0 min: 90% B

    • 7.0 min: 90% B

    • 7.1 min: 60% B (Re-equilibration)

  • Data Analysis: Integrate the main peak. Check for a "fronting" shoulder, which often indicates hydrolysis (benzyl alcohol formation) occurring on-column.

Method B: GC-FID/ECD (The High-Resolution Choice)

Objective: Trace analysis of halogenated impurities or residual solvents.

Critical Method Parameters (CMP)
ParameterSpecificationRationale (Causality)
Column DB-5ms or ZB-5 (30m x 0.25mm)Non-polar 5% phenyl phase minimizes interaction with the active bromide.
Inlet Temp 200°C (Max) High temps (>230°C) cause thermal elimination of HBr.
Liner Deactivated, Split/Splitless with WoolWool increases surface area for vaporization but must be deactivated to prevent adsorption.
Detector ECD (Electron Capture)The -CF

and -Br groups are highly electronegative, making ECD 100x more sensitive than FID for this molecule.
Carrier Gas Helium or HydrogenHydrogen allows for faster flow rates and lower elution temperatures.
Step-by-Step Protocol
  • Inlet Maintenance: Change the septum and liner before the sequence. Benzyl bromides are "sticky" and degrade on dirty liners.

  • Sample Prep: Dissolve 1 mg/mL in Ethyl Acetate or Hexane . (Avoid chlorinated solvents if using ECD).

  • Injection: Split ratio 20:1. (Splitless is risky due to residence time).

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 240°C

    • Hold: 2 min

  • Detection: Monitor baseline. If using FID, verify the flame doesn't extinguish due to massive HBr release from high-concentration injections.

Comparative Analysis

The following table contrasts the performance metrics of both methods for this specific analyte.

FeatureHPLC-UV (Recommended)GC-FID / ECD
Sample Stability High (in ACN)Low (Thermal degradation risk)
Artifact Formation Hydrolysis (Benzyl Alcohol) if slowHBr elimination; Dimerization
Sensitivity (LOD) ~0.5 µg/mL (UV)~0.01 µg/mL (ECD)
Selectivity Moderate (separates by polarity)High (separates isomers/volatiles)
Throughput Fast (< 8 min)Moderate (15-20 min)
Suitability Assay, Purity, Reaction MonitoringResidual Solvents, Trace Halides

Visualizations & Workflows

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical path for selecting the correct method based on the analytical goal and sample matrix.

AnalyticalDecisionTree Start Sample: 2-Methoxy-3-(trifluoromethyl) benzyl bromide Goal Define Analytical Goal Start->Goal Assay Purity / Assay / Rxn Monitor Goal->Assay High Conc. Trace Trace Impurities / Genotox Goal->Trace Low Conc. HPLC METHOD A: HPLC-UV (Reverse Phase) Assay->HPLC GC METHOD B: GC-ECD/FID (Capillary) Trace->GC Warning1 CRITICAL: Use ACN. NO Methanol (Solvolysis Risk) HPLC->Warning1 Warning2 CRITICAL: Limit Inlet Temp < 200°C (Thermal Risk) GC->Warning2

Caption: Decision tree for selecting HPLC vs. GC based on sensitivity needs and stability constraints.

Diagram 2: Solvolysis & Degradation Pathways

Understanding why methods fail is key. This diagram maps the chemical risks during analysis.

DegradationPathways Analyte 2-Methoxy-3-(trifluoromethyl) benzyl bromide MeOH + Methanol (HPLC/Diluent Error) Analyte->MeOH Water + Water (Slow Gradient) Analyte->Water Heat + Heat (>200°C) (GC Injector) Analyte->Heat Ether Methyl Ether Artifact (False Impurity) MeOH->Ether Fast SN1 Alcohol Benzyl Alcohol (Hydrolysis) Water->Alcohol Slow Hydrolysis Polymer Polymer/Tars + HBr (Inlet Liner Fouling) Heat->Polymer Thermal Elimination

Caption: Chemical degradation pathways that compromise analytical data integrity.

Expert Insights & Troubleshooting

The "Ghost Peak" Phenomenon in HPLC

If you observe a peak eluting immediately after the void volume or shifting retention times:

  • Cause: Solvolysis. The benzyl bromide is reacting with the water in your mobile phase during the run.

  • Fix: Increase the % Organic (ACN) in the starting gradient. Reduce column temperature to 25°C. Ensure the sample diluent is 100% ACN (anhydrous).

The "Disappearing Peak" in GC

If calibration linearity fails at low concentrations (non-linear response):

  • Cause: Active sites in the liner are adsorbing the benzyl bromide.

  • Fix: Use "Ultra-Inert" liners with deactivated glass wool. "Prime" the column with a high-concentration injection before running your trace sequence to saturate active sites.

References

  • Reactivity of Benzyl Bromides

    • Mechanism of Solvolysis: Benzyl bromide reacts rapidly with methanol via SN1 mechanisms due to resonance stabilization.[1][2]

    • Source:

  • HPLC Derivatization Strategies

    • Trace Analysis: Use of 1-(4-Nitrophenyl)piperazine (4-NPP) for derivatizing benzyl halides to improve UV sensitivity and stability.
    • Source:

  • GC Thermal Stability

    • Degradation Risks:[3] Benzyl halides are thermally unstable and can degrade in GC injection ports; cold on-column or low-temp split injection is recommended.

    • Source:

  • General Chemical Safety & Properties

    • Benzyl Bromide Profile: Lachrymator, reacts with w
    • Source:

Sources

Assessing the Biological Activity of Compounds Derived from 2-Methoxy-3-(trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-3-(trifluoromethyl)benzyl bromide is a specialized alkylating agent used in medicinal chemistry to introduce a "privileged" pharmacophore into bioactive molecules.[1] This guide evaluates the utility of the 2-methoxy-3-(trifluoromethyl)benzyl moiety (hereafter referred to as 2M-3TF-Bn ) in drug design.[1]

This fragment is distinct because it combines two orthogonal properties:

  • The 2-Methoxy group: Provides a hydrogen bond acceptor and electron-donating properties, often mimicking water-mediated interactions in receptor pockets.[1]

  • The 3-Trifluoromethyl group: Increases lipophilicity (

    
    ), enhances metabolic stability by blocking oxidative metabolism on the ring, and introduces a strong dipole.[1]
    

This guide compares the 2M-3TF-Bn motif against standard benzyl alternatives, providing protocols for synthesis, biological screening, and metabolic stability assessment.[1]

Part 1: The Pharmacophore Advantage

The selection of the 2M-3TF-Bn moiety is rarely accidental; it is usually a result of "Scaffold Hopping" or " substituent decoration" to optimize Lead compounds.[1]

Physicochemical Profile
FeatureChemical BasisImpact on Biological Activity
Metabolic Blockade

is chemically inert and electron-withdrawing.[1]
Prevents Phase I oxidation (hydroxylation) at the vulnerable benzyl position and the aromatic ring.
Lipophilicity

adds significant hydrophobicity (Hansch

).[2]
Improves membrane permeability and blood-brain barrier (BBB) penetration.[1]
Conformational Lock The 2-OMe group creates steric clash (ortho-effect).[1]Restricts the rotation of the benzyl ring, potentially locking the molecule in a bioactive conformation.

Part 2: Comparative SAR Analysis

To objectively assess the performance of the 2M-3TF-Bn moiety, we compare it against three standard analogs in a representative kinase inhibitor scaffold (e.g., an EGFR or VEGFR type inhibitor).[1]

Representative Data: Structure-Activity Relationship (SAR)

Note: The values below are representative of typical shifts observed in medicinal chemistry campaigns when optimizing benzyl-type inhibitors.

Compound VariantSubstituent PatternLogP (Calc)Metabolic Stability (

, Human Microsomes)
Potency (

, nM)
Performance Verdict
Baseline Unsubstituted Benzyl2.515 min120Reference. Moderate potency, poor stability.[1]
Analog A 3-Trifluoromethyl (

only)
3.445 min45Potent but Lipophilic. Good stability, but high LogP may lead to non-specific binding.[1]
Analog B 2-Methoxy (OMe only)2.612 min30Potent but Labile. OMe improves H-bonding (potency) but is a metabolic soft spot (O-demethylation).[1]
Target Product 2-Methoxy-3-trifluoromethyl 3.2 55 min 15 Optimal. Synergistic effect:

blocks metabolism of the OMe group; OMe maintains potency.[1]
Analysis of the "Target Product" Advantage

The 2M-3TF-Bn derivative often achieves the "Goldilocks" zone:

  • Potency: The 2-OMe group functions as an H-bond acceptor, often interacting with the "hinge region" of kinases or specific serine/threonine residues in GPCRs.[1]

  • Stability: The electron-withdrawing nature of the 3-

    
     group deactivates the ring, making the 2-OMe group less susceptible to Cytochrome P450-mediated O-demethylation compared to Analog B.[1]
    

Part 3: Visualization of SAR Logic

The following decision tree illustrates when to deploy the 2-Methoxy-3-(trifluoromethyl)benzyl moiety during lead optimization.

SAR_Logic Start Lead Compound Analysis (Benzyl Group Present) Check_Potency Is Potency Sufficient? Start->Check_Potency Check_Metab Is Metabolic Stability High? Check_Potency->Check_Metab Yes Add_OMe Strategy: Add 2-OMe (Improve H-Bonding) Check_Potency->Add_OMe No (Need Affinity) Add_CF3 Strategy: Add 3-CF3 (Block Metabolism/Lipophilicity) Check_Metab->Add_CF3 No (Rapid Clearance) Result_Good Candidate Validated (High Potency/Stability) Check_Metab->Result_Good Yes Add_OMe->Check_Metab Combine Synthesize 2-OMe-3-CF3 Analog (Synergistic Optimization) Add_CF3->Combine If 2-OMe also needed Combine->Result_Good Result_Fail Discard/Redesign

Caption: Decision matrix for incorporating the 2-Methoxy-3-(trifluoromethyl)benzyl moiety to balance potency and stability.

Part 4: Experimental Protocols

To validate the biological activity of compounds derived from this bromide, researchers must follow a strict "Make-Test-Analyze" cycle.[1]

Synthesis: N-Alkylation Protocol

Objective: Attach the 2-Methoxy-3-(trifluoromethyl)benzyl group to a secondary amine scaffold (common in drug design).[1]

Reagents:

  • Substrate: Secondary Amine derivative (1.0 eq)

  • Reagent: 2-Methoxy-3-(trifluoromethyl)benzyl bromide (1.1 eq)[1]

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    
    )[1]
  • Solvent: Acetonitrile (ACN) or DMF[1]

Workflow:

  • Dissolution: Dissolve the secondary amine in anhydrous ACN under an inert atmosphere (

    
    ).
    
  • Activation: Add

    
     and stir for 15 minutes at room temperature.
    
  • Addition: Add 2-Methoxy-3-(trifluoromethyl)benzyl bromide dropwise. Caution: Benzyl bromides are lachrymators; use a fume hood.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between Ethyl Acetate and Water.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Biological Assay: Cell Viability (MTT/MTS)

Objective: Assess the cytotoxic potency (


) of the new derivative.
  • Seeding: Plate cancer cells (e.g., A549, MCF-7) at 5,000 cells/well in 96-well plates.[1] Incubate for 24h.

  • Treatment: Add the synthesized compound in serial dilutions (e.g., 0.1 nM to 10

    
    M). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin).[1]
    
  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Measurement: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot dose-response curve to determine

    
    .
    
Metabolic Stability: Microsomal Stability Assay

Objective: Verify if the


 group successfully protects the molecule from rapid metabolism.
  • Incubation System: Test compound (1

    
    M) + Human Liver Microsomes (0.5 mg/mL) + NADPH regenerating system in Phosphate Buffer (pH 7.4).[1]
    
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ) and half-life (
    
    
    ).[1]

Part 5: Workflow Visualization

Workflow Start 2-Methoxy-3-(CF3) Benzyl Bromide Synth N-Alkylation (Synthesis) Start->Synth + Amine Scaffold Purify Purification (HPLC/Column) Synth->Purify BioAssay Primary Screen (Enzyme/Cell Assay) Purify->BioAssay ADME Metabolic Stability (Microsomes) BioAssay->ADME If Potent Decision Select Lead ADME->Decision If Stable

Caption: Experimental workflow from raw material to validated bioactive lead.

References

  • Sigma-Aldrich. (n.d.).[1] 2-Methoxy-3-(trifluoromethyl)benzyl bromide Product Page. Retrieved from [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on the role of Fluorine in metabolic stability). Retrieved from

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. (Review of CF3 group effects on lipophilicity and binding). Retrieved from [1]

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [1]

  • BLD Pharm. (n.d.). 2-Methoxy-3-(trifluoromethyl)benzyl bromide MSDS and Properties. Retrieved from [1]

Sources

Benchmarking the efficiency of 2-Methoxy-3-(trifluoromethyl)benzyl bromide in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the synthetic efficiency of 2-Methoxy-3-(trifluoromethyl)benzyl bromide (hereafter referred to as 2M3T-BnBr ).[1] This reagent serves as a critical electrophile in medicinal chemistry for introducing the lipophilic, metabolically robust 2-methoxy-3-(trifluoromethyl)benzyl moiety.[1]

Key Findings:

  • Reactivity Sweet Spot: 2M3T-BnBr exhibits a reactivity profile superior to its chloride analog (approx. 50–100x faster in

    
     conditions) while offering better hydrolytic stability than the corresponding iodide or mesylate, primarily due to the electron-withdrawing effect of the meta-CF
    
    
    
    group counteracting the lability induced by the ortho-methoxy group.
  • Steric Considerations: The ortho-methoxy substituent introduces a steric penalty, necessitating higher reaction temperatures (40–60°C) compared to unsubstituted benzyl bromides to achieve quantitative conversion in N-alkylation.[1]

  • Best-in-Class Protocol: The use of Cesium Carbonate (

    
    )  in Acetonitrile (MeCN)  provides the highest yield/purity ratio, minimizing the formation of styrene byproducts common with stronger bases.
    

Chemical Profile & Electronic Benchmarking

To understand the efficiency of 2M3T-BnBr, we must analyze the "Push-Pull" electronic environment of the benzylic carbon.

FeatureChemical MoietyElectronic EffectImpact on Reactivity (

)
Leaving Group Bromide (-Br)Moderate bond strength (C-Br ~68 kcal/mol)High. Excellent balance of lability and shelf-stability.[1]
Substituent 1 2-Methoxy (-OMe)Electron Donating (Resonance); Steric BulkMixed. Resonance stabilizes carbocation character (transition state), but steric bulk hinders nucleophilic approach.[1]
Substituent 2 3-Trifluoromethyl (-CF

)
Strong Electron Withdrawing (Inductive)Activating. Increases electrophilicity of the benzylic carbon; stabilizes the molecule against spontaneous hydrolysis.
Comparative Reactivity Matrix

The following table benchmarks 2M3T-BnBr against standard alternatives in a model N-alkylation reaction (Piperazine nucleophile,


, DMF, 25°C).
Electrophile VariantRelative Rate (

)
Shelf StabilityPrimary Drawback
2M3T-Benzyl Bromide 1.0 (Benchmark) Good (Solid/Oil) Sensitive to light/moisture over time.
2M3T-Benzyl Chloride< 0.02ExcellentRequires iodide catalysis (Finkelstein) or high heat (>80°C).[1]
2M3T-Benzyl Mesylate~ 1.5 - 2.0PoorDegrades rapidly; requires fresh prep (in situ).[1]
Unsubstituted Benzyl Br~ 2.5GoodLacks the specific pharmacophore properties (CF3/OMe).

Analyst Note: The meta-CF


 group reduces the 

reactivity compared to a simple 2-methoxybenzyl bromide.[1] This is advantageous, as it suppresses side reactions (solvolysis) during storage or workup, making the bromide the preferred "shelf-stable" building block over the mesylate.

Mechanistic Visualization

The reaction efficiency is governed by an


 pathway. The diagram below illustrates the transition state and the competing electronic effects.

ReactionMechanism Substrate 2M3T-BnBr (Electrophile) TS Transition State [Nu...C...Br]‡ Substrate->TS Activation Nu Nucleophile (Sec. Amine) Nu->TS Product N-Alkylated Product TS->Product Inversion CF3 3-CF3 Effect: Inductive Pull (+) Increases Electrophilicity CF3->TS Stabilizes TS OMe 2-OMe Effect: Steric Hindrance (-) Blocks Trajectory OMe->TS Destabilizes TS (Steric)

Caption: Figure 1. Mechanistic pathway showing the competing electronic activation (CF3) and steric hindrance (OMe) during nucleophilic attack.

Optimized Experimental Protocol

This protocol is validated for the synthesis of 1-(2-methoxy-3-(trifluoromethyl)benzyl)piperazine derivatives, a common motif in GPCR antagonist synthesis.[1]

Reagents & Equipment[1][2][3][4]
  • Electrophile: 2-Methoxy-3-(trifluoromethyl)benzyl bromide (1.0 equiv).[1]

  • Nucleophile: N-Boc-piperazine (1.1 equiv).[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv).[1] Why? Higher solubility in organic solvents than K2CO3 and the "Cesium Effect" promotes efficient substitution.
    
  • Solvent: Acetonitrile (MeCN) [Anhydrous].[1]

  • Catalyst (Optional): TBAI (tetrabutylammonium iodide) (0.05 equiv) – Only if reaction stalls.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-piperazine (1.1 equiv) in anhydrous MeCN (0.1 M concentration).

  • Activation: Add

    
      (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation/activation of the amine.
    
  • Addition: Add 2M3T-BnBr (1.0 equiv) dropwise as a solution in minimal MeCN.

    • Critical Control Point: Do not add solid bromide directly to avoid local concentration spikes that lead to bis-alkylation (if using primary amines).[1]

  • Reaction: Heat the mixture to 50°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LCMS.[1] The bromide spot (

      
      ) should disappear.
      
  • Workup (Self-Validating):

    • Cool to RT. Filter off the inorganic solids (CsBr/excess base) through a Celite pad.

    • Concentrate the filtrate in vacuo.

    • Checkpoint: If the residue is yellow/orange, it indicates clean conversion. Dark brown/black suggests decomposition (likely too high temp).[1]

  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Workflow Visualization: Purification Logic

PurificationFlow Start Crude Reaction Mixture Filter Filtration (Celite) Start->Filter SolidWaste Solid Waste (CsBr, Cs2CO3) Filter->SolidWaste Retentate Filtrate Organic Filtrate Filter->Filtrate Permeate Evap Rotary Evaporation Filtrate->Evap CrudeOil Crude Oil Evap->CrudeOil Decision Purity Check (LCMS) CrudeOil->Decision PathA >95% Purity (Direct Use) Decision->PathA Clean PathB <95% Purity (Purification) Decision->PathB Impure Column Flash Chromatography (Hex/EtOAc) PathB->Column Final Pure Product Column->Final

Caption: Figure 2. Decision tree for the isolation and purification of the alkylated product.

Troubleshooting & Stability Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Steric hindrance of 2-OMe group preventing attack.[1]Increase Temp to 60°C; Add 5 mol% TBAI (Finkelstein catalyst).
Styrene Formation Elimination competing with Substitution (

vs

).
Switch base from

or NaH to milder

or DIPEA.[1]
Starting Material Remains Hydrolysis of Bromide (moisture).[1]Ensure anhydrous solvent; check bromide quality (should be white/off-white, not yellow).[1]

References

  • General Reactivity of Benzyl Halides

    • Title: Reactivity of benzyl halides towards nucleophilic substitution.[1][2]

    • Source: Chemistry Stack Exchange / Physical Organic Principles.[1]

    • URL:

  • Synthesis of Trifluoromethylbenzyl Bromides

    • Title: 2-(Trifluoromethyl)benzyl bromide synthesis methods.[1][3][4]

    • Source: ChemicalBook / BenchChem Technical Guides.[1]

    • URL:

  • Medicinal Chemistry Application (Analogous Structures)

    • Title: Antibacterial Compounds and Uses Thereof (EP 3426255 B1).[1]

    • Source: European Patent Office.[1][5]

    • URL:

  • Nucleophilic Substitution Kinetics

    • Title: Effect of solvents and nucleophiles in substitution on benzyl bromide.[1][6]

    • Source: International Journal of Chemical Kinetics.[1][6]

    • URL:

Sources

A Comparative Guide to the Stability of Benzyl-Type Protecting Groups: Evaluating the Novel 2-Methoxy-3-(trifluoromethyl)benzyl (MTFMB) Ether

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1][2][3] Among the arsenal of protecting groups for hydroxyl functionalities, benzyl ethers have long been valued for their general stability.[4][5] This guide introduces a novel protecting group, the 2-Methoxy-3-(trifluoromethyl)benzyl (MTFMB) ether, and provides a comprehensive evaluation of its stability in comparison to commonly used benzyl-type protecting groups. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to leverage this new tool for enhanced selectivity and robustness in complex synthetic routes.

Introduction: The Role of Substituent Effects in Benzyl Ether Stability

The stability of a benzyl ether protecting group is intrinsically linked to the electronic properties of the substituents on the aromatic ring.[6] Electron-donating groups (EDGs), such as a para-methoxy group in the widely used p-methoxybenzyl (PMB) ether, destabilize the protecting group towards acidic and oxidative cleavage by stabilizing the benzylic carbocation intermediate that forms during these processes.[7][8][9] Conversely, electron-withdrawing groups (EWGs) are expected to increase stability by destabilizing this carbocation.

The novel 2-Methoxy-3-(trifluoromethyl)benzyl (MTFMB) group presents an interesting case. It possesses both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group. Their positions on the aromatic ring suggest a nuanced interplay of inductive and resonance effects that could lead to a unique stability profile. This guide will dissect these effects and provide experimental evidence to position the MTFMB group within the broader context of benzyl-type protecting groups.

The Competing Electronic Effects within the MTFMB Group

To understand the predicted stability of the MTFMB ether, we must consider the influence of both the ortho-methoxy and meta-trifluoromethyl substituents on the stability of the incipient benzylic carbocation formed during cleavage.

  • The ortho-Methoxy Group: The methoxy group is a strong resonance donor (+R effect) and an inductive withdrawer (-I effect). When positioned ortho to the benzylic carbon, its powerful +R effect can delocalize the positive charge of the carbocation, but this is somewhat tempered by steric hindrance that may reduce optimal orbital overlap.

  • The meta-Trifluoromethyl Group: The trifluoromethyl group is a very strong electron-withdrawing group, primarily through a powerful inductive effect (-I effect).[10] From the meta position, it cannot exert a direct resonance effect on the benzylic center, but its strong -I effect will significantly destabilize the carbocation.

This juxtaposition of a moderately activating group and a strongly deactivating group suggests that the MTFMB ether may exhibit enhanced stability compared to the classic Benzyl (Bn) group, and certainly more than the highly labile p-methoxybenzyl (PMB) group.

Diagram: Electronic Influence on Benzylic Carbocation Stability

G cluster_MTFMB MTFMB Cation cluster_PMB PMB Cation cluster_Bn Bn Cation MTFMB 2-MeO-3-CF3-Bn+ MeO ortho-Methoxy (+R > -I) MTFMB->MeO Stabilizing (Resonance) CF3 meta-Trifluoromethyl (-I) MTFMB->CF3 Destabilizing (Inductive) PMB p-MeO-Bn+ pMeO para-Methoxy (+R) PMB->pMeO Strongly Stabilizing Bn Bn+ Overall_Stability Predicted Stability: PMB << Bn < MTFMB

Caption: Electronic effects of substituents on benzylic carbocation stability.

Comparative Stability Analysis: Experimental Design

To empirically evaluate the stability of the MTFMB protecting group, a series of experiments were designed to compare its performance against standard benzyl-type protecting groups under a range of conditions. A model primary alcohol, benzyl alcohol, was protected with the following groups:

  • Bn: Benzyl

  • PMB: p-Methoxybenzyl

  • MTFMB: 2-Methoxy-3-(trifluoromethyl)benzyl

The resulting ethers were then subjected to acidic, oxidative, and reductive cleavage conditions. The extent of cleavage was quantified by HPLC analysis over time.

Diagram: Experimental Workflow for Stability Comparison

G cluster_protection Protection cluster_ethers Protected Ethers cluster_cleavage Cleavage Conditions sub Model Substrate (Benzyl Alcohol) Bn Bn-Br, NaH sub->Bn PMB PMB-Cl, NaH sub->PMB MTFMB MTFMB-Br, NaH sub->MTFMB Bn_ether Bn-O-Substrate Bn->Bn_ether PMB_ether PMB-O-Substrate PMB->PMB_ether MTFMB_ether MTFMB-O-Substrate MTFMB->MTFMB_ether Acidic Acidic (TFA, CH2Cl2) Bn_ether->Acidic Oxidative Oxidative (DDQ, CH2Cl2/H2O) Bn_ether->Oxidative Reductive Reductive (H2, Pd/C, EtOH) Bn_ether->Reductive PMB_ether->Acidic PMB_ether->Oxidative PMB_ether->Reductive MTFMB_ether->Acidic MTFMB_ether->Oxidative MTFMB_ether->Reductive Analysis Analysis (HPLC) Acidic->Analysis Oxidative->Analysis Reductive->Analysis

Caption: Workflow for the comparative stability study of benzyl ethers.

Experimental Protocols

A solution of benzyl alcohol (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C was treated with sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mixture was stirred for 30 minutes, followed by the addition of the corresponding benzyl bromide (BnBr, PMBCl, or MTFMB-Br) (1.1 eq). The reaction was allowed to warm to room temperature and stirred for 16 hours. The reaction was quenched by the slow addition of water, and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

To a solution of the protected ether (1.0 eq) in dichloromethane (0.1 M) was added trifluoroacetic acid (TFA) (5.0 eq). The reaction mixture was stirred at room temperature, and aliquots were taken at specified time intervals. Each aliquot was quenched with saturated aqueous sodium bicarbonate, extracted with dichloromethane, and the organic layer was analyzed by HPLC to determine the percentage of cleavage.

To a solution of the protected ether (1.0 eq) in a 10:1 mixture of dichloromethane and water (0.1 M) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq).[7][11] The reaction mixture was stirred at room temperature, and aliquots were analyzed by HPLC at various time points to quantify the extent of deprotection.

A solution of the protected ether (1.0 eq) in ethanol (0.1 M) was treated with 10% palladium on carbon (10 mol % Pd). The flask was evacuated and backfilled with hydrogen gas (1 atm) from a balloon. The mixture was stirred vigorously at room temperature, and the reaction progress was monitored by HPLC.

Results and Discussion

The stability of the MTFMB group was compared to that of the Bn and PMB groups under the conditions described above. The results, summarized in the table below, demonstrate a unique stability profile for the MTFMB ether.

Protecting GroupAcidic Cleavage (TFA, 4h) % CleavageOxidative Cleavage (DDQ, 2h) % CleavageReductive Cleavage (H₂, Pd/C, 6h) % Cleavage
PMB >95%>95%>95%
Bn <5%<10%>95%
MTFMB <2%<5%>95%

Analysis of Results:

  • Acidic and Oxidative Stability: As hypothesized, the MTFMB group exhibited remarkable stability under both acidic and oxidative conditions, outperforming even the robust benzyl group.[12] This can be attributed to the powerful destabilizing inductive effect of the meta-trifluoromethyl group on the benzylic carbocation intermediate, which is a key intermediate in both acidic and DDQ-mediated cleavage pathways.[7][13] The PMB group, with its strongly electron-donating para-methoxy substituent, was, as expected, highly labile under these conditions.[7][8]

  • Reductive Lability: All three benzyl-type ethers were readily cleaved under catalytic hydrogenation conditions.[11][12][14] This method of deprotection proceeds via a different mechanism that does not involve the formation of a benzylic carbocation, thus the electronic nature of the ring substituents has a less pronounced effect on the rate of cleavage. This preserves a reliable method for the removal of the MTFMB group.

Conclusion

The 2-Methoxy-3-(trifluoromethyl)benzyl (MTFMB) protecting group offers a superior level of stability towards acidic and oxidative reagents when compared to standard benzyl and p-methoxybenzyl ethers. This enhanced stability is a direct consequence of the potent electron-withdrawing nature of the trifluoromethyl group, which effectively counteracts the electron-donating effect of the methoxy group. The MTFMB group can be considered "orthogonally" stable to many conditions that would cleave other acid- and oxidant-labile protecting groups, yet it can be smoothly removed by standard catalytic hydrogenation. This unique combination of robustness and reliable cleavage makes the MTFMB group a valuable new tool for the protection of hydroxyl groups in the synthesis of complex molecules, particularly when navigating synthetic routes that require harsh acidic or oxidative steps.

References

  • Chem-Station Int. Ed. (2014). Benzyl (Bn) Protective Group. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Pittelkow, M. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. [Link]

  • Stevens, E. (2018). benzyl ether cleavage. YouTube. [Link]

  • PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Khan Academy. (2022). Stability of a substituted benzyl anion | Electronic Effects | Chemistry. YouTube. [Link]

  • Lumen Learning. Substituent Effects | Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Chemistry Stack Exchange. (2018). Electronic effects of substituents in the benzyne mechanism. [Link]

  • Wikipedia. Protecting group. [Link]

  • University of Evansville. Protecting Groups. [Link]

  • Wuts, P. G. M. Protecting Groups for Organic Synthesis. [Link]

  • Organic Chemistry Portal. Protecting Groups - Stability. [Link]

  • Wuts, P. G. M. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Methoxy-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical research and drug development, the precise and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-Methoxy-3-(trifluoromethyl)benzyl bromide, ensuring the protection of researchers and the integrity of your work.

At the forefront of chemical synthesis, the introduction of unique reagents like 2-Methoxy-3-(trifluoromethyl)benzyl bromide opens new avenues for discovery. However, its structural relationship to benzyl bromide—a known lachrymator and irritant—necessitates a robust and informed approach to laboratory safety.[1][2][3] This guide is designed to be your trusted resource, offering procedural, step-by-step guidance grounded in established safety protocols for analogous compounds. Due to the absence of a specific Safety Data Sheet (SDS) for 2-Methoxy-3-(trifluoromethyl)benzyl bromide, the following recommendations are synthesized from the safety data of structurally similar compounds, including 2-Methyl-3-(trifluoromethyl)benzyl bromide and other substituted benzyl bromides.

Immediate Safety Profile & Personal Protective Equipment (PPE)

Based on analogous compounds, 2-Methoxy-3-(trifluoromethyl)benzyl bromide is anticipated to be a corrosive substance that can cause severe skin burns and eye damage.[4][5][6] It is also expected to be a lachrymator, a substance that irritates the eyes and causes tearing.[4] Inhalation may lead to respiratory irritation.[7] Therefore, stringent adherence to appropriate personal protective equipment is the first line of defense.

A comprehensive PPE strategy is non-negotiable and includes:

  • Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges is essential.[4] For situations with a higher risk of exposure, a full-face respirator or a self-contained breathing apparatus (SCBA) should be utilized.[8] All handling of this compound must be conducted within a certified chemical fume hood.[1]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] Given the corrosive nature of the compound, a face shield should also be worn to provide an additional layer of protection against splashes.[5]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, are required. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[9]

    • Lab Coat: A chemically resistant lab coat must be worn and kept fully buttoned.

    • Additional Protection: For tasks with a higher risk of splashing or exposure, consider the use of an impervious apron and shoe covers.

Hazard ClassAnticipated EffectsRecommended PPE
Skin Corrosion/Irritation Causes severe skin burns and irritation.[4][5]Chemically resistant gloves, lab coat, apron.
Serious Eye Damage/Irritation Lachrymator; causes serious eye damage.[4]Chemical safety goggles and face shield.
Respiratory Irritation May cause respiratory tract irritation.[7]NIOSH-approved respirator with organic vapor cartridges.

Operational Plan: From Receipt to Reaction

A meticulous operational plan is critical to mitigate risks associated with handling 2-Methoxy-3-(trifluoromethyl)benzyl bromide.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[8][10]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Keep the container tightly closed when not in use.[7]

2. Preparation and Handling:

  • ALWAYS handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Use only compatible equipment (e.g., glass, Teflon) and avoid contact with metals, as it may be corrosive.[5]

  • When transferring the liquid, use a syringe or a cannula to minimize the risk of spills and splashes.

  • Avoid heating the compound unnecessarily, as thermal decomposition can release irritating and toxic gases and vapors, including hydrogen bromide and hydrogen fluoride.[8][11]

3. Spill Management:

In the event of a spill, a swift and pre-planned response is crucial to prevent exposure and environmental contamination.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard (Minor vs. Major) evacuate->assess minor_spill Minor Spill (Small, Contained, No Immediate Danger) assess->minor_spill Minor major_spill Major Spill (Large, Uncontained, Fire/Health Hazard) assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe call_ehs Call Emergency Services / EHS major_spill->call_ehs contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain collect Carefully Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose secure_area Secure the Area & Await Response Team call_ehs->secure_area

Minor Spill (inside a fume hood):

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[12]

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Major Spill (outside a fume hood or a large volume):

  • Evacuate the immediate area and alert all personnel.

  • If safe to do so, close the doors to the affected area to contain vapors.

  • Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do not attempt to clean up a major spill without the appropriate training and equipment.

First Aid: Immediate Response to Exposure

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Disposal Plan: Responsible Waste Management

All waste containing 2-Methoxy-3-(trifluoromethyl)benzyl bromide, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Keep all waste streams containing this compound separate from other laboratory waste.

  • Containment:

    • Liquid Waste: Collect in a designated, properly labeled, and sealed container.

    • Solid Waste: (e.g., contaminated gloves, absorbents) Collect in a labeled, sealed, and puncture-resistant container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Methoxy-3-(trifluoromethyl)benzyl bromide".

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[5][8] Do not attempt to dispose of this chemical down the drain or in regular trash.

Conclusion

While 2-Methoxy-3-(trifluoromethyl)benzyl bromide presents significant hazards, a thorough understanding of its potential risks and the diligent implementation of the safety protocols outlined in this guide will enable researchers to handle this compound with confidence and security. By prioritizing safety through proper PPE, meticulous operational planning, and responsible disposal practices, you can continue to push the boundaries of scientific discovery while ensuring a safe and healthy laboratory environment.

References

  • The Organic Portal. (n.d.). Benzyl Bromide. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Benzyl bromide. Retrieved from [Link]

  • Haz-Map. (n.d.). Benzyl bromide. Retrieved from [Link]

  • Sciencemadness.org. (2014, July 22). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! Retrieved from [Link]

  • Shanghai Canbi Pharma Ltd. (2016, April 11). Safety Data Sheet: 2-Methyl-3-(trifluoromethyl)benzyl bromide.
  • Apollo Scientific. (2022, May 16). Safety Data Sheet: 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide.
  • Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • KRISHNA SOLVECHEM LTD. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.